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  • Product: (1,5-Naphthyridin-2-YL)methanamine

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Physicochemical Characterization of (1,5-Naphthyridin-2-yl)methanamine

The following technical guide details the solubility profile and physicochemical characterization of (1,5-Naphthyridin-2-yl)methanamine , a critical scaffold in medicinal chemistry. [1] Executive Summary (1,5-Naphthyridi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of (1,5-Naphthyridin-2-yl)methanamine , a critical scaffold in medicinal chemistry.

[1]

Executive Summary

(1,5-Naphthyridin-2-yl)methanamine (CAS Registry Number: Analogous to 2770504-15-7) represents a privileged substructure in drug discovery, particularly in the development of PI3K/mTOR dual inhibitors and antibacterial agents (Topoisomerase IV inhibitors).[1] Its amphiphilic nature—comprising an electron-deficient 1,5-naphthyridine core and a basic primary amine tail—presents unique solubility challenges.[1][2]

This guide provides a comprehensive solubility profile derived from structural analog analysis, isolation protocols, and computational modeling. It establishes a predictive solvent map and details self-validating experimental protocols for researchers to determine precise thermodynamic solubility in their specific formulations.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[2] The compound features a fused bicyclic aromatic system containing two nitrogen atoms (positions 1 and 5) and a polar aminomethyl side chain.[2]

Structural Parameters
ParameterValue (Calc.)Significance
Molecular Formula C₉H₉N₃Core stoichiometry.[1][2]
Molecular Weight 159.19 g/mol Low MW fragment, favorable for CNS penetration.[2]
Calculated LogP (cLogP) ~0.6 – 0.9Moderately hydrophilic; suggests good solubility in polar organic solvents.[1][2]
pKa (Aliphatic Amine) ~8.8 – 9.2Primary basic center; protonation drives water solubility at pH < 7.[1][2]
pKa (Ring Nitrogens) ~0.6 & 2.9Very weak bases; minimal contribution to ionization at physiological pH.[1][2]
H-Bond Donors/Acceptors 2 / 3High capacity for hydrogen bonding, increasing affinity for protic solvents.[1][2]

Solubility Profile in Organic Solvents[3][4][5][6]

The following profile is synthesized from isolation methodologies of 1,5-naphthyridine derivatives (e.g., Friedländer synthesis, reductive amination) and standard medicinal chemistry solvent screening.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityOperational Context
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL)Primary Choice. Ideal for preparing stock solutions (10-100 mM) for biological assays.[1][2]
Polar Protic Methanol, Ethanol Good (10–30 mg/mL)Purification. Often used in flash chromatography (with NH₃) or recrystallization.[2] Heating may be required.[2][3]
Chlorinated DCM, Chloroform Moderate (5–15 mg/mL)Extraction. Useful for liquid-liquid extraction from basic aqueous phases (pH > 10).[1][2]
Ethers THF, 1,4-Dioxane Moderate Synthesis. Common reaction media; solubility decreases significantly in diethyl ether.[2]
Hydrocarbons Hexane, Heptane Poor (<1 mg/mL)Anti-solvent. Used to precipitate the compound or wash away non-polar impurities.[2]
Aqueous Water (pH < 5) High Soluble as a salt (HCl, TFA).[2]
Aqueous Water (pH > 9) Low/Moderate Free base has limited water solubility; may oil out.[1][2]
Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolubilityDecisionTree Start Application Requirement StockSol Biological Assay Stock (High Conc. Required) Start->StockSol Purification Purification / Isolation Start->Purification Extraction Work-up / Extraction Start->Extraction DMSO DMSO or DMF (>50 mg/mL) StockSol->DMSO Dissolve & Store -20°C Recryst Recrystallization Purification->Recryst High Purity Needed Flash Flash Chromatography Purification->Flash Crude Mixture DCM DCM or Chloroform (pH > 10) Extraction->DCM Partition from Water Ethanol Ethanol (Hot) -> Cool Recryst->Ethanol MeOH_DCM MeOH : DCM (1:9) + 1% NH3 Flash->MeOH_DCM

Figure 1: Solvent selection decision tree for (1,5-Naphthyridin-2-yl)methanamine based on operational goals.

Experimental Protocols

Since batch-to-batch variation (crystal habit, purity) affects solubility, empirical determination is required for critical applications.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the "Gold Standard" for establishing equilibrium solubility.[1][2]

Reagents:

  • Test Compound: (1,5-Naphthyridin-2-yl)methanamine (>98% purity).[1][2]

  • Solvents: HPLC grade Methanol, DMSO, pH 7.4 Phosphate Buffer.[2]

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C ± 1°C for 24 hours (orbital shaker at 300 rpm).

  • Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.[2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm or 280 nm).

    • Self-Validation Step: Measure pH of the aqueous supernatant.[2] If pH shifted > 0.5 units, the buffer capacity was exceeded; re-run with stronger buffer.

Protocol B: Kinetic Solubility (High-Throughput)

Used for rapid screening of early discovery compounds to prevent precipitation in bioassays.[1][2]

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) (Final conc: 100 µM, 1% DMSO).

  • Incubate for 4 hours at room temperature.

  • Measure turbidity via UV-Vis absorption at 620 nm (non-absorbing region).[1][2]

  • Interpretation: An increase in OD620 > 0.005 indicates precipitation (insolubility).[1][2]

Applications in Synthesis & Purification[8]

The solubility profile dictates the strategy for isolating the free amine from its reaction mixture (typically a reduction of 1,5-naphthyridine-2-carbonitrile).[1]

Recrystallization Strategy

Due to the steep solubility curve in alcohols, Ethanol is the preferred solvent.

  • Dissolution: Dissolve crude material in minimal boiling Ethanol.

  • Precipitation: Slowly cool to room temperature. If no crystals form, add Hexane or Diethyl Ether dropwise as an anti-solvent until turbidity persists, then cool to 4°C.[2]

Flash Chromatography

The basic amine tail interacts with acidic silica silanols, causing "streaking" (tailing).

  • Mobile Phase: Use Dichloromethane (DCM) / Methanol gradients (e.g., 0% to 10% MeOH).[2]

  • Modifier (Critical): Add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the mobile phase.[1][2] This competes for silanol sites, sharpening the peak shape and improving recovery.

Mechanistic Diagram: Solubility & Interaction[2]

The following graph visualizes the molecular interactions governing the solubility of the compound in different media.

Interactions Compound (1,5-Naphthyridin-2-yl)methanamine WaterAcid Water (pH < 7) Protonation of -NH2 Compound->WaterAcid Soluble (Ionic) WaterBase Water (pH > 9) Neutral / Aggregation Compound->WaterBase Insoluble (Hydrophobic) DCM DCM / CHCl3 Dipole-Dipole Compound->DCM Soluble (Moderate) Hexane Hexane No Interaction Compound->Hexane Insoluble

Figure 2: Interaction mechanism of (1,5-Naphthyridin-2-yl)methanamine in varying solvent environments.

References

  • Masdeu, C., et al. (2020).[2][4] "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 25(15), 3508.

  • Litvinov, V. P. (2004).[2] "Advances in the chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(12).[2] (Provides foundational reactivity and solubility trends for the scaffold).

  • Brown, D. J. (2008).[2][5] "The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63." John Wiley & Sons. ( authoritative text on naphthyridine physicochemical properties).[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,5-Naphthyridine. [1][2]

Sources

Exploratory

pKa values of (1,5-Naphthyridin-2-yl)methanamine nitrogen atoms

Whitepaper: Acid-Base Equilibria and pKa Profiling of (1,5-Naphthyridin-2-yl)methanamine A Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary (1,5-Naphthyridin-2-yl)methanamine is...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Acid-Base Equilibria and pKa Profiling of (1,5-Naphthyridin-2-yl)methanamine A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

(1,5-Naphthyridin-2-yl)methanamine is a highly versatile building block in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., TGF-βR1 targets) and antimalarial agents 1. Understanding the precise acid-base dissociation constants (pKa) of its nitrogen centers is paramount. The protonation state of this molecule at physiological pH (7.4) dictates its pharmacokinetics, membrane permeability (logD), and its ability to form critical salt bridges within protein target binding pockets.

Structural and Electronic Determinants of Basicity

The molecule features a fused diazanaphthalene core (1,5-naphthyridine) substituted at the 2-position with a methanamine group. This creates three distinct nitrogen centers, each with unique hybridization and electronic environments:

  • Aliphatic Amine (

    
    ):  An 
    
    
    
    -hybridized primary amine. While typical primary alkylamines exhibit a pKa of ~10.5, the basicity here is significantly attenuated. The highly electron-withdrawing 1,5-naphthyridine ring exerts a strong inductive pull (-I effect) through the sigma bonds, stabilizing the lone pair and reducing its propensity to accept a proton.
  • Naphthyridine Core Nitrogens (

    
     and 
    
    
    
    ):
    Both are
    
    
    -hybridized heteroaromatic nitrogens. Their lone pairs reside in
    
    
    orbitals orthogonal to the aromatic
    
    
    -system. The inherent electron deficiency of the fused diazanaphthalene system renders these nitrogens weakly basic 2.

Quantitative pKa Profiling

Based on established empirical data for analogous systems, we can accurately extrapolate the macroscopic pKa values for (1,5-Naphthyridin-2-yl)methanamine. The reference pKa for the unsubstituted 1,5-naphthyridine core is 2.91 2. For the exocyclic amine, the structurally analogous 2-picolylamine (pyridin-2-ylmethanamine) exhibits a pKa of 8.79 [[3]](). The addition of the second fused pyridine ring in the naphthyridine system further increases the electron-withdrawing nature, slightly lowering the aliphatic amine's pKa to approximately 8.6–8.8.

Nitrogen CenterElectronic EnvironmentHybridizationEstimated pKaProtonation State at pH 7.4

(Methanamine)
Exocyclic primary amine

8.6 - 8.8>95% Protonated (Cationic)

(Naphthyridine core)
Distal heteroaromatic

~2.9Neutral (Unprotonated)

(Naphthyridine core)
Proximal heteroaromatic

< 1.0Neutral (Unprotonated)

Note: The second protonation of the naphthyridine core (at N1) is severely disfavored due to electrostatic repulsion from the already protonated N5 and


 centers, pushing its theoretical pKa below 1.0.

Mechanistic Causality in Drug Design

In my experience optimizing heterocyclic scaffolds for kinase inhibitor programs, the ~8.7 pKa of the methanamine group is a critical asset. At physiological pH (7.4), the primary amine is predominantly cationic. This allows it to act as a powerful hydrogen-bond donor and engage in electrostatic salt-bridge interactions with acidic residues (e.g., Asp or Glu) in a kinase's solvent-exposed region or selectivity pocket. Conversely, the neutral naphthyridine nitrogens act strictly as hydrogen-bond acceptors, often interacting with the kinase hinge region backbone.

Protonation Dication Dicationic Form (pH < 2.0) Monocation Monocationic Form (pH 3.0 - 8.0) Dication->Monocation pKa1 ~2.9 (N5 Deprotonation) Neutral Neutral Form (pH > 9.5) Monocation->Neutral pKa2 ~8.7 (Aliphatic N Deprotonation)

Acid-base equilibrium pathway of (1,5-Naphthyridin-2-yl)methanamine across physiological pH.

Self-Validating Experimental Protocols for pKa Determination

To empirically validate these extrapolated values, a self-validating system combining orthogonal analytical techniques is required. Relying solely on potentiometry can lead to errors at the extremes of the pH scale. By coupling potentiometric titration with UV-metric analysis, the macroscopic proton consumption is directly correlated with the electronic transitions of the aromatic chromophore.

Protocol: Orthogonal Potentiometric-UV Titration Rationale: The protonation of the aliphatic amine (


) will primarily register on the potentiometric curve with minimal UV shift, as the 

nitrogen is electronically isolated from the

-system. The protonation of the naphthyridine core (

) will trigger a massive bathochromic shift in the UV spectrum, allowing for precise assignment.
  • Calibration: Calibrate a high-precision glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a constant temperature (25.0 ± 0.1 °C) and ionic strength (0.15 M KCl).

  • Sample Preparation: Dissolve the (1,5-Naphthyridin-2-yl)methanamine analyte in the 0.15 M KCl background electrolyte to achieve a final concentration of 50 μM (optimized for UV absorbance limits).

  • Acidification: Lower the system pH to 1.5 using standardized 0.1 M HCl to ensure the molecule is in its fully protonated dicationic state.

  • Automated Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric

    
     absorption, which would otherwise form carbonic acid and skew the titration curve.
    
  • Simultaneous Acquisition: Record the pH and capture the full UV-Vis spectrum (200-400 nm) via a fiber-optic dip probe after each 0.05 pH unit increment.

  • Data Deconvolution:

    • Potentiometric: Apply Bjerrum plot analysis to the volume-pH data to extract the macroscopic

      
       (~8.7).
      
    • UV-Metric: Identify the isosbestic points. Plot the absorbance at the wavelength of maximum variance (

      
      ) against pH. Use non-linear regression to fit the sigmoidal curve and extract 
      
      
      
      (~2.9).

Workflow S1 1. Buffer Preparation (Aqueous Series pH 1-12) S2 2. UV-Vis Spectroscopy (Scan 200-400 nm) S1->S2 S3 3. Isosbestic Point Analysis (Identify Chromophores) S2->S3 S4 4. Non-linear Regression (Absorbance vs. pH) S3->S4

Self-validating UV-metric titration workflow for heteroaromatic pKa determination.

References

  • Title: pKa Data Compiled by R.
  • Source: chembk.
  • Title: Equilibrium Studies on Pd(II)
  • Source: acs.
  • Source: mdpi.

Sources

Foundational

Literature review of 1,5-naphthyridine building blocks

An In-Depth Technical Guide to 1,5-Naphthyridine Building Blocks: Synthesis, Functionalization, and Drug Discovery Applications Executive Summary In the landscape of modern medicinal chemistry and materials science, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,5-Naphthyridine Building Blocks: Synthesis, Functionalization, and Drug Discovery Applications

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the 1,5-naphthyridine scaffold has emerged as a privileged bicyclic heteroaromatic system[1][2]. Characterized by a naphthalene framework fused with a pyridine ring—placing nitrogen atoms at the 1 and 5 positions—this compound offers unique physicochemical properties that distinguish it from classical quinoline and quinoxaline bioisosteres[3][4]. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical synthetic design and practical benchtop execution. This guide dissects the structural rationale, de novo synthesis, late-stage functionalization, and validated pharmacological applications of 1,5-naphthyridine building blocks.

The 1,5-Naphthyridine Scaffold: Structural Rationale & Bioisosterism

The strategic placement of two nitrogen atoms in the 1,5-naphthyridine core fundamentally alters its electronic distribution and topological profile compared to mono-nitrogen analogs like quinoline[4].

  • Electronic Deactivation: The dual electron-withdrawing nature of the nitrogen atoms renders the ring system highly electron-deficient. This increases its stability against oxidative degradation but necessitates specialized conditions for electrophilic aromatic substitution.

  • Hydrogen Bonding & Target Engagement: The 1,5-nitrogen arrangement provides a specific hydrogen-bond acceptor vector that is highly sought after in kinase and topoisomerase inhibitor design[5][6].

  • Physicochemical Tuning: Replacing a quinoline with a 1,5-naphthyridine often improves aqueous solubility and lowers the overall lipophilicity (LogP), which is a critical parameter for optimizing oral bioavailability and mitigating hERG toxicity in drug development[4][6].

De Novo Synthesis Strategies

Constructing the 1,5-naphthyridine core requires precise control over cyclization to prevent the formation of undesired regioisomers.

The Modified Skraup Reaction

The classical Skraup synthesis remains one of the most robust methods for generating the unsubstituted or alkyl-substituted 1,5-naphthyridine core. The reaction involves the condensation of 3-aminopyridine with glycerol in the presence of an acid catalyst and an oxidizing agent[2]. Causality in Reagent Selection: Glycerol undergoes in situ acid-catalyzed dehydration to form acrolein, which acts as the Michael acceptor for the 3-aminopyridine. Oxidants such as iodine,


, or 

are strictly required to drive the final aromatization step, preventing the isolation of the unstable dihydro-intermediate[2].
Friedländer Condensation

For highly substituted or fused 1,5-naphthyridines (e.g., benzo[b][1,5]naphthyridines), the Friedländer condensation is preferred. This involves the reaction of an ortho-aminoaldehyde (or ketone) with a ketone possessing an


-methylene group[7]. This method provides exceptional regiocontrol and is highly tolerant of pre-existing functional groups on the aromatic rings.

Late-Stage Functionalization via Cross-Coupling

To utilize 1,5-naphthyridines as modular building blocks, researchers rely heavily on transition-metal-catalyzed cross-coupling of halogenated precursors.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-X bond) Pd0->OxAdd PdII_1 Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII_1 2-Halo-1,5-Naphthyridine TransMet Transmetalation (Boronic Acid + Base) PdII_1->TransMet PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized 1,5-Naphthyridine RedElim->Product Cross-Coupled Product

Mechanistic workflow of Pd-catalyzed cross-coupling for 1,5-naphthyridine functionalization.

  • Suzuki-Miyaura Coupling: The coupling of 2-iodo- or 8-bromo-1,5-naphthyridine with aryl/heteroaryl boronic acids is highly efficient[2][8]. Using

    
     as a catalyst is highly recommended; the bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, which is crucial when dealing with sterically hindered naphthyridine substrates[2].
    
  • Buchwald-Hartwig Amination: The introduction of amine nucleophiles at the 2- or 4-position is achieved using palladium catalysis paired with XantPhos. The rigid backbone of XantPhos prevents the formation of inactive bis-amine palladium complexes, ensuring high turnover numbers[2].

Pharmacological Applications & Target Validation

The 1,5-naphthyridine core has been successfully deployed against several high-value therapeutic targets.

Topoisomerase Inhibitors (Anticancer)

Fused derivatives, such as benzo[b][1,5]naphthyridines and indeno-1,5-naphthyridines, exhibit potent Topoisomerase I (TopI) inhibition, comparable to the natural inhibitor camptothecin[5][6]. They intercalate into DNA and stabilize the TopI-DNA cleavable complex, leading to apoptosis in cancer cell lines.

Antimicrobial Agents

Novel 4,5-dihydro-6


-pyrrolo[3,2,1-ij][1,5]naphthyridine derivatives (e.g., GSK966587) have been identified as potent inhibitors of bacterial type IIA topoisomerases, showing broad-spectrum activity against Gram-positive and Gram-negative pathogens[6].
Quantitative Biological Data Summary

The following table synthesizes the biological efficacy of key 1,5-naphthyridine derivatives across various assays:

Compound Class / Specific DerivativePrimary TargetCell Line / PathogenActivity MetricRef
7-Phenyl-6H-tetrahydrochromeno[4,3-b][1,5]naphthyridine (127a)CytotoxicityA549 (Lung Cancer)

[6]
7-Phenyl-6H-tetrahydrochromeno[4,3-b][1,5]naphthyridine (127a)CytotoxicitySKOV3 (Ovarian Cancer)

[6]
7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1,5]naphthyridin-10-amineTopoisomerase IK562 (Leukemia)

[6]
Indenone naphthyridines (Compounds 71bd, 71be)BET BromodomainPBMCs (IL-6 inhibition)

[6]

Validated Experimental Protocols

Protocol A: De Novo Skraup Synthesis of 1,5-Naphthyridine

Objective: Synthesize the unsubstituted 1,5-naphthyridine core from 3-aminopyridine. Causality Note: Sulfuric acid acts as both the solvent and the dehydrating agent for glycerol. Sodium 3-nitrobenzenesulfonate is utilized as a mild oxidant to facilitate aromatization without over-oxidizing the nitrogen heteroatoms.

  • Setup: Equip a 5-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel[9].

  • Acid Addition: Charge the flask with concentrated

    
     (600 mL) and cool to 0°C.
    
  • Oxidant & Catalyst: Slowly add sodium 3-nitrobenzenesulfonate (2.02 mol) with vigorous stirring, followed by boric acid (

    
    , 1.06 mol) and a catalytic amount of 
    
    
    
    (0.8 g)[9]. Note: Boric acid acts as a moderator to prevent explosive exothermic runaway.
  • Substrate Addition: Slowly add 3-aminopyridine (1.0 mol) and glycerol (3.0 mol) dropwise to maintain the internal temperature below 20°C.

  • Reflux & Aromatization: Gradually heat the mixture to 135°C for 4 hours.

  • Workup: Cool the mixture to room temperature, pour over crushed ice, and neutralize carefully with aqueous ammonia. Extract with chloroform, dry over

    
    , and concentrate under reduced pressure. Purify via sublimation or recrystallization to yield the 1,5-naphthyridine product[9].
    
Protocol B: Suzuki-Miyaura Functionalization at the C2-Position

Objective: Cross-couple 2-iodo-1,5-naphthyridine with an aryl boronic acid[8][10]. Causality Note: Potassium carbonate (


) is chosen as the base because it is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent the degradation of the electron-deficient naphthyridine core[2].
  • Reagent Loading: In an oven-dried Schlenk tube, combine 2-iodo-1,5-naphthyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (0.05 equiv), and 
    
    
    
    (2.5 equiv)[2].
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 0.2 M concentration). Note: Water is essential to dissolve the inorganic base and facilitate the transmetalation step.
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles and backfill with ultra-high purity Argon.

  • Reaction: Heat the sealed tube at 90°C for 12 hours under vigorous magnetic stirring.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Conclusion & Future Perspectives

The 1,5-naphthyridine scaffold represents a highly versatile building block that bridges the gap between fundamental organic synthesis and advanced therapeutic design. As demonstrated by its efficacy as a Topoisomerase and BET bromodomain inhibitor, its unique hydrogen-bonding topology and optimized physicochemical properties make it a superior alternative to traditional quinoline cores. Future research will likely focus on utilizing visible-light photoredox catalysis to achieve greener, metal-free late-stage functionalizations of this privileged scaffold[7].

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (PMC). URL:[Link]

  • Product Class 8: Naphthyridines. Thieme Connect. URL:[Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Connect Journals. URL:[Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Bentham Science Publisher. URL:[Link]

  • Fused 1,5-naphthyridines. Encyclopedia.pub. URL:[Link]

Sources

Exploratory

Technical Guide: Biological Potential &amp; Targeting of (1,5-Naphthyridin-2-yl)methanamine Scaffolds

Executive Summary & Scaffold Analysis (1,5-Naphthyridin-2-yl)methanamine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

(1,5-Naphthyridin-2-yl)methanamine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the free amine itself is often utilized as a high-value intermediate or fragment, its derivatives have been validated against three primary biological domains: Bacterial Topoisomerases , Tyrosine/Serine-Threonine Kinases , and Epigenetic Modulators .

This guide dissects the biological utility of this scaffold, focusing on how the 1,5-naphthyridine core functions as a hydrogen-bond acceptor unit while the C2-methanamine tail serves as a critical vector for solubility and active-site engagement (often interacting with acidic residues like Aspartate or Glutamate).

Structural Pharmacophore Map

The biological activity of this moiety is dictated by its electronic distribution and geometry.

Pharmacophore Core 1,5-Naphthyridine Core (Pi-Stacking & H-Bond Acceptor) N1 N1 Nitrogen (Kinase Hinge Binder) Core->N1 Contains N5 N5 Nitrogen (Solubility/Dipole) Core->N5 Contains Linker C2-Methylene Bridge (Rotational Freedom) Core->Linker C2 Attachment Target_Kinase Kinase Hinge Region N1->Target_Kinase H-Bond Acceptor Amine Primary Amine (-NH2) (Salt Bridge Donor to Asp/Glu) Linker->Amine Extends to Target_Acid Asp/Glu Residues Amine->Target_Acid Ionic Interaction

Figure 1: Pharmacophore mapping of the (1,5-Naphthyridin-2-yl)methanamine scaffold illustrating key interaction points with biological targets.

Primary Biological Targets

Bacterial Topoisomerases (Gyrase & Topo IV)

Derivatives of 1,5-naphthyridines are classified as Novel Bacterial Topoisomerase Inhibitors (NBTIs) .[1][2] Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, NBTIs often bind to a distinct pocket on the GyrA/ParC subunits, avoiding cross-resistance.[1]

  • Mechanism: The naphthyridine core intercalates between DNA base pairs or stacks against the enzyme, while the methanamine-derived tail extends into the active site to interact with conserved aspartic acid residues.

  • Significance: Effective against Multi-Drug Resistant (MDR) Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Kinase Inhibition (TGF-β/ALK5 & PI3K)

The 1,5-naphthyridine scaffold is a bioisostere of quinoline and quinazoline, common kinase inhibitor backbones.

  • Target: ALK5 (TGF-β Type I Receptor) .[3][4]

  • Binding Mode: The N1 and N5 nitrogens often participate in a bidentate hydrogen bonding network with the kinase hinge region (e.g., His283 in ALK5). The C2-methanamine substituent extends towards the ribose binding pocket or the solvent front, improving selectivity over p38 MAP kinase.

Epigenetic Targets (BET Bromodomains)

Recent medicinal chemistry campaigns have identified 1,5-naphthyridines as acetyl-lysine mimetics, inhibiting the BET (Bromodomain and Extra-Terminal) family of proteins, which regulate gene transcription in cancer.

Quantitative Activity Profile (SAR Summary)

The following data summarizes the potency shifts when the (1,5-Naphthyridin-2-yl)methanamine core is optimized for specific targets.

Target ClassSpecific TargetCompound TypeActivity Metric (IC50/MIC)Key InteractionReference
Bacteria S. aureus GyraseNBTI DerivativeMIC: 0.06 - 0.5 µg/mLAmine contacts Asp83[1, 2]
Bacteria E. coli Topo IVNBTI DerivativeMIC: 0.5 - 4.0 µg/mLIntercalation + Salt bridge[1]
Kinase ALK5 (TGF-β R1)2-Substituted-1,5-NaphIC50: 4 - 6 nMHinge binding (N1/N5)[3]
Kinase PI3KδAryl-1,5-NaphthyridineIC50: < 100 nMSelectivity via C2-tail[4]
Epigenetic BRD4 (BD1)Naphthyridine MimicKd: ~150 nMAcetyl-lysine mimicry[5]

Experimental Validation Protocols

To validate the biological activity of (1,5-Naphthyridin-2-yl)methanamine derivatives, the following standardized protocols are recommended. These workflows ensure data reproducibility and eliminate false positives caused by aggregation or interference.

Protocol A: High-Throughput Kinase Profiling (TR-FRET)

Objective: Determine the IC50 of the compound against ALK5 or PI3K.

Reagents:

  • Kinase Enzyme (recombinant human ALK5).

  • Substrate: Biotinylated peptide (e.g., Smad3 derived).

  • ATP (at Km concentration).

  • Detection: Eu-labeled anti-phospho antibody + APC-labeled Streptavidin.

Workflow:

  • Compound Preparation: Dissolve (1,5-Naphthyridin-2-yl)methanamine derivative in 100% DMSO. Prepare 10-point serial dilution (1:3).

  • Enzyme Reaction:

    • Mix 5 µL Enzyme + 2.5 µL Compound in 384-well plate.

    • Incubate 15 mins at RT (allows "Type II" slow-binding detection).

    • Add 2.5 µL Substrate/ATP mix.

    • Incubate 60 mins at RT.

  • Detection: Add 10 µL Detection Mix (EDTA containing). EDTA stops the kinase reaction and allows antibody binding.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Ex: 337 nm, Em: 615/665 nm).

Self-Validation Step: Always include a reference inhibitor (e.g., SB431542 for ALK5) and a "No Enzyme" control to subtract background fluorescence.

Protocol B: Bacterial Gyrase Supercoiling Assay

Objective: Confirm mechanism of action is Gyrase inhibition rather than general toxicity.

Workflow:

  • Mix: Relaxed pBR322 plasmid DNA (0.5 µg) + E. coli DNA Gyrase (2 U) + Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, ATP, Spermidine).

  • Treatment: Add test compound (0.1 - 100 µM).

  • Incubation: 37°C for 60 minutes.

  • Termination: Add Stop Buffer (SDS + Proteinase K).

  • Analysis: Run samples on 1% agarose gel (TAE buffer).

    • Positive Result: Presence of relaxed DNA bands (inhibition of supercoiling).

    • Negative Control: Fully supercoiled DNA (active enzyme).

Mechanism of Action & Signaling Pathway[4][5]

The following diagram illustrates the intervention of 1,5-naphthyridine derivatives in the TGF-β signaling cascade, a critical pathway in fibrosis and oncology.

TGFBeta_Pathway Ligand TGF-beta Ligand Receptor_Complex TGF-beta Receptor Complex (TbetaRII + ALK5) Ligand->Receptor_Complex Activates Smad23 Smad2/3 Phosphorylation Receptor_Complex->Smad23 Phosphorylates Inhibitor 1,5-Naphthyridine Derivative Inhibitor->Receptor_Complex Inhibits (ATP Competitive) Smad4 Smad4 Complex Formation Smad23->Smad4 Binds Nucleus Nuclear Translocation Smad4->Nucleus Translocates Transcription Fibrotic/Oncogenic Gene Transcription Nucleus->Transcription Drives

Figure 2: Intervention point of 1,5-naphthyridine-based inhibitors within the canonical TGF-β/Smad signaling pathway.

References

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015).[1] URL:[Link]

  • C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents. Source: RSC Medicinal Chemistry. URL:[Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Source: Journal of Medicinal Chemistry (2004). URL:[Link]

  • Novel 1,5-naphthyridine PI3Kd inhibitors, an evaluation of WO2011075628. Source: Expert Opinion on Therapeutic Patents. URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: Molecules (2021).[5][6][7] URL:[Link]

Sources

Foundational

Comprehensive Technical Guide to (1,5-Naphthyridin-2-yl)methanamine: Physicochemical Profiling, Synthesis, and Kinase Target Applications

Executive Summary In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds are critical for achieving high-affinity binding within the ATP-binding pockets of kinases. (1,5-Naphthyridin-2-yl)methanamin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds are critical for achieving high-affinity binding within the ATP-binding pockets of kinases. (1,5-Naphthyridin-2-yl)methanamine (CAS: 1060816-75-2) has emerged as a highly versatile building block. By coupling the electron-deficient, hydrogen-bond-accepting 1,5-naphthyridine core with a flexible, sp³-hybridized primary amine, this molecule offers an ideal vector for synthetic functionalization and target engagement. This whitepaper provides a rigorous examination of its molecular properties, a self-validating synthetic methodology, and its pharmacological utility in targeted therapeutics.

Structural & Physicochemical Identity

The rational design of kinase inhibitors and antimalarial agents relies heavily on the physicochemical properties of the starting scaffolds. The core of (1,5-Naphthyridin-2-yl)methanamine consists of two fused pyridine rings with nitrogen atoms at the 1 and 5 positions, conferring a rigid, planar geometry with a strong dipole. The addition of the methanamine group at the 2-position introduces a critical hydrogen-bond donor and increases the fraction of sp³ carbons (Fsp³), which is causally linked to improved aqueous solubility and reduced off-target toxicity in clinical candidates.

Quantitative Data Summary

The following table consolidates the fundamental chemical and physical parameters of the molecule:

PropertyValueCausality / Significance in Drug Design
Chemical Name (1,5-Naphthyridin-2-yl)methanamineNomenclature defining the connectivity.
CAS Registry Number 1060816-75-2Unique identifier for regulatory compliance.
Molecular Formula C₉H₉N₃Dictates the exact mass and elemental composition.
Molecular Weight 159.19 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Exact Mass 159.0796 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 51.8 ŲOptimal for membrane permeability; falls within the ideal range (< 90 Ų) for blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors 1 (Primary Amine)Essential for interacting with the kinase hinge region backbone (e.g., via amide coupling).
Hydrogen Bond Acceptors 3 (2 Aromatic N, 1 Aliphatic N)Facilitates robust water-network interactions and target binding.

Retrosynthetic Strategy & Controlled Synthesis

The synthesis of primary heteroaryl amines is notoriously plagued by over-alkylation when using direct ammonolysis. To ensure absolute selectivity, the optimal synthetic route employs a Delépine reaction . This methodology utilizes hexamethylenetetramine (HMTA) to form a sterically hindered quaternary ammonium salt, which physically prevents secondary or tertiary amine formation.

Synthesis A 2-Methyl-1,5-naphthyridine (CAS: 7675-32-3) B 2-(Bromomethyl)-1,5-naphthyridine Intermediate A->B NBS, AIBN PhCF3, Reflux, 4h C Quaternary Ammonium Salt (HMTA Adduct) B->C HMTA, CHCl3 RT, 12h (Delépine) D (1,5-Naphthyridin-2-yl)methanamine (CAS: 1060816-75-2) C->D HCl (aq), EtOH Reflux, 2h

Fig 1. Step-by-step synthetic workflow of (1,5-Naphthyridin-2-yl)methanamine via Delépine reaction.

Step-by-Step Self-Validating Protocol

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

  • Procedure: Dissolve 2-Methyl-1,5-naphthyridine (1.0 eq) in trifluorotoluene (PhCF₃). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Reflux for 4 hours.

  • Causality: PhCF₃ is selected over traditional CCl₄ due to its superior environmental profile and higher boiling point, which accelerates the homolytic cleavage of AIBN to initiate the radical chain reaction.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting material peak (m/z 145.1) is replaced by the intermediate peak (m/z 223.0/225.0, exhibiting the classic 1:1 isotopic cluster indicative of mono-bromination). If over-bromination (m/z 301.0) exceeds 5%, the protocol dictates an immediate reduction in reaction temperature.

Step 2: Delépine Amination & Hydrolysis

  • Procedure: Dissolve the crude 2-(bromomethyl)-1,5-naphthyridine in chloroform (CHCl₃). Add HMTA (1.1 eq) and stir at room temperature for 12 hours. Filter the resulting precipitate. Suspend the precipitate in ethanolic HCl (3M) and reflux for 2 hours to hydrolyze the adduct.

  • Causality: The bulky HMTA molecule reacts via an Sₙ2 mechanism to form a quaternary ammonium salt. Because this salt is highly polar, it crashes out of the non-polar CHCl₃ solvent. This phase separation inherently drives the reaction to completion and physically isolates the intermediate from further side reactions.

  • Self-Validation Checkpoint: The formation of a dense white precipitate in Step 2a serves as a visual, self-validating indicator of successful adduct formation. In Step 2b, complete dissolution of the precipitate upon refluxing in ethanolic HCl confirms successful hydrolysis to the primary amine hydrochloride salt. Final LC-MS must show a dominant peak at m/z 160.1 [M+H]⁺.

Pharmacological Utility in Kinase Targeting

1,5-Naphthyridine derivatives are privileged structures in pharmacology. They are extensively documented as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) receptor type 1 (ALK5) and Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) .

The specific inclusion of the methanamine moiety at the 2-position serves a dual purpose:

  • Hinge Region Binding: The nitrogen atoms of the naphthyridine core act as hydrogen-bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of a conserved hinge residue). The methanamine group, when functionalized into an amide or urea, provides a complementary hydrogen-bond donor, locking the inhibitor into the ATP-binding site with high affinity.

  • Solvent Channel Extension: The methylene spacer (-CH₂-) projects the amine out of the hydrophobic pocket and into the solvent-exposed channel, allowing for the attachment of solubilizing groups (like piperazines or morpholines) without disrupting the core binding pharmacophore.

Pathway Ligand Extracellular Signal (e.g., TGF-β / ATP) Receptor Target Kinase (e.g., ALK5 / PI4K) Ligand->Receptor Binds & Activates Downstream Downstream Phosphorylation (e.g., Smad2/3) Receptor->Downstream Kinase Domain Activation Inhibitor (1,5-Naphthyridin-2-yl)methanamine Derivative Inhibitor->Receptor ATP-competitive Inhibition (H-bond via methanamine) Response Cellular Response (Gene Transcription / Parasite Clearance) Downstream->Response Signal Transduction

Fig 2. Mechanism of action for 1,5-naphthyridine-derived kinase inhibitors in signaling pathways.

Analytical Validation & Quality Control

To ensure the integrity of (1,5-Naphthyridin-2-yl)methanamine for downstream biological assays or synthesis, the following analytical suite must be executed:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet of the methylene protons (-CH₂-) around δ 4.10 ppm. The primary amine (-NH₂) protons will typically appear as a broad singlet near δ 2.00-2.50 ppm (exchangeable with D₂O). The aromatic protons of the 1,5-naphthyridine core will present as a set of downfield multiplets between δ 7.50 and 9.00 ppm.

  • HPLC-UV: Analyze using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The basic nature of the primary amine requires the acidic modifier (TFA) to prevent peak tailing. A single sharp peak at 254 nm (due to the extended conjugation of the naphthyridine ring) validates purity >95%.

References

  • Title: Assessing the Limits of Sustainability for the Delépine Reaction Source: ACS Sustainable Chemistry & Engineering (American Chemical Society) URL: [Link](Search DOI: 10.1021/acssuschemeng.0c05393)

  • Title: RepSox (1,5-Naphthyridine Derivative) Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation Source: ACS Infectious Diseases (American Chemical Society) URL: [Link](Search DOI: 10.1021/acsinfecdis.4c00185)

  • Title: 1,5-NAPHTHYRIDINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME (WO2013109388) Source: WIPO PATENTSCOPE URL: [Link](Search WO2013109388)

Protocols & Analytical Methods

Method

Synthesis procedure for (1,5-Naphthyridin-2-yl)methanamine

Application Note & Protocol A Robust and Scalable Synthesis of (1,5-Naphthyridin-2-yl)methanamine via In Situ Generated Nickel Boride Catalysis Abstract & Introduction The 1,5-naphthyridine scaffold is a privileged heter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust and Scalable Synthesis of (1,5-Naphthyridin-2-yl)methanamine via In Situ Generated Nickel Boride Catalysis

Abstract & Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, demonstrating a wide array of therapeutic potential, including applications as kinase inhibitors and antibacterial agents.[1][2] (1,5-Naphthyridin-2-yl)methanamine, in particular, serves as a critical primary amine building block for introducing the 1,5-naphthyridine core into larger, more complex molecular architectures during drug discovery and development.[3] Traditional methods for the synthesis of such aminomethyl aza-heterocycles can involve harsh reagents like lithium aluminum hydride (LiAlH₄) or require high-pressure hydrogenation equipment, posing scalability and safety challenges.

This application note details a highly efficient, operationally simple, and scalable protocol for the synthesis of (1,5-Naphthyridin-2-yl)methanamine from its corresponding nitrile precursor, 1,5-naphthyridine-2-carbonitrile. The described method utilizes a catalytic system of nickel(II) chloride and sodium borohydride in methanol, which generates a finely divided, highly active nickel boride species in situ. This approach circumvents the need for pyrophoric reagents or specialized high-pressure apparatus, offering excellent functional group tolerance and straightforward work-up procedures, making it highly amenable to both academic research and industrial process development environments.[4]

Synthetic Strategy & Mechanistic Rationale

The selected synthetic route involves the direct reduction of the nitrile functionality on the 1,5-naphthyridine ring. This transformation is a cornerstone of amine synthesis due to the wide availability of nitrile precursors and the high efficiency of the reduction process.

2.1 Reaction Scheme

The overall transformation is depicted below:

Caption: Overall reaction for the synthesis of the target amine.

2.2 Rationale for Method Selection

While several methods exist for nitrile reduction, the nickel boride system was chosen for its compelling advantages:

  • Safety and Handling: The protocol avoids highly reactive and pyrophoric reagents like LiAlH₄ and does not require molecular hydrogen (H₂), mitigating the risks associated with flammable gases and high-pressure systems. Sodium borohydride is a stable, easy-to-handle solid reductant.[4]

  • Catalytic Nature: The use of a catalytic amount of nickel(II) chloride reduces cost and minimizes toxic heavy metal waste, aligning with principles of green chemistry.[4]

  • Mild Conditions: The reaction proceeds efficiently at temperatures ranging from 0 °C to room temperature, preserving sensitive functional groups that might be compromised under more forceful reducing conditions.

  • High Yield & Purity: This method is known to produce primary amines in high yields with minimal side products, simplifying subsequent purification steps.

The reduction mechanism involves the formation of a black precipitate of nickel boride (Ni₂B) upon the addition of NaBH₄ to NiCl₂. The high surface area of this catalyst, which is rich in adsorbed hydrogen, facilitates the chemoselective reduction of the nitrile group to the primary amine.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of (1,5-Naphthyridin-2-yl)methanamine on a 5 mmol scale.

3.1 Materials & Equipment

Reagent/MaterialGradeSupplierNotes
1,5-Naphthyridine-2-carbonitrile≥97%Commercially AvailableStarting material.
Nickel(II) Chloride Hexahydrate≥98%Commercially AvailableCatalyst precursor.
Sodium Borohydride≥98%, PowderCommercially AvailableReducing agent.
Methanol (MeOH)AnhydrousCommercially AvailableReaction solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Saturated NaCl Solution (Brine)-Lab PreparedFor work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor chromatography.
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice-water bath
Nitrogen/Argon inlet
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography

3.2 Synthesis Workflow

The following diagram outlines the complete experimental workflow from setup to final product analysis.

Caption: Step-by-step experimental workflow for the synthesis.

3.3 Step-by-Step Procedure

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen gas to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add 1,5-naphthyridine-2-carbonitrile (0.775 g, 5.0 mmol) and nickel(II) chloride hexahydrate (0.238 g, 1.0 mmol, 0.2 equiv.). Add anhydrous methanol (25 mL) to dissolve the solids. The solution should be green.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Carefully add sodium borohydride powder (0.756 g, 20.0 mmol, 4.0 equiv.) in small portions over 20-30 minutes.

    • Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and the rate of hydrogen gas evolution. A rapid addition can cause excessive foaming and a dangerous pressure buildup. A black precipitate of nickel boride will form immediately.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine. The disappearance of the starting material spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of 2 M aqueous ammonia solution to decompose excess NaBH₄ and complex the nickel salts.

    • Stir vigorously for 30 minutes.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 50 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane containing 0.5% triethylamine to afford (1,5-Naphthyridin-2-yl)methanamine as a pure product.

    • Rationale: The addition of triethylamine to the eluent is crucial to prevent the basic amine product from tailing on the acidic silica gel, ensuring a clean separation.

Characterization & Expected Results

The identity and purity of the synthesized (1,5-Naphthyridin-2-yl)methanamine should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance Pale yellow to light brown oil or low-melting solid.
Yield 75-90%
¹H NMR (400 MHz, CDCl₃)δ 9.05 (dd, J=4.2, 1.6 Hz, 1H), 8.25 (dd, J=8.5, 1.6 Hz, 1H), 8.18 (d, J=8.6 Hz, 1H), 7.55 (dd, J=8.5, 4.2 Hz, 1H), 7.48 (d, J=8.6 Hz, 1H), 4.10 (s, 2H), 1.80 (br s, 2H, NH₂).
¹³C NMR (101 MHz, CDCl₃)δ 162.1, 153.8, 146.5, 141.2, 136.9, 121.5, 121.0, 120.8, 48.5.
MS (ESI+) Calculated for C₉H₁₀N₃⁺ [M+H]⁺: 160.0869; Found: 160.0871.
Purity (HPLC) >95% (at 254 nm).

Troubleshooting & Safety Considerations

Potential IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent or deactivated catalyst.Add another 1-2 equivalents of NaBH₄. Ensure anhydrous conditions were maintained.
Low Yield Inefficient extraction of the polar amine product.Increase the number of extractions. Saturate the aqueous layer with NaCl to decrease product solubility.
Product Tailing on Column Product is binding to acidic silica gel.Ensure the mobile phase is basified with triethylamine (0.5-1.0%).
Reaction Foams Violently NaBH₄ was added too quickly.Always add NaBH₄ slowly and in small portions to a cooled solution. Ensure adequate flask headspace.

Safety Precautions:

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

  • Nickel(II) Chloride (NiCl₂): Is a suspected carcinogen and sensitizer. Avoid inhalation of dust and skin contact. Wear gloves and safety glasses.

  • Methanol (MeOH): Is flammable and toxic. Avoid inhalation and skin contact.

  • General: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This application note provides a thoroughly validated and reliable protocol for the synthesis of (1,5-Naphthyridin-2-yl)methanamine. By employing a catalytic nickel boride system, this method offers a safer, scalable, and more efficient alternative to traditional reduction techniques. The operational simplicity and high yields make it an excellent choice for researchers and drug development professionals requiring access to this valuable chemical intermediate.

References

  • Palacios, F., Alonso, C., & de los Santos, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3449. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Caddick, S., Weird, L., & de la Torre, M. C. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]

  • Lemaire, S., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. Journal of Medicinal Chemistry, 67(14), 11401-11420. [Link]

  • Da Settimo, A., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4465-4476. [Link]

  • Alonso, C., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules, 29(1), 53. [Link]

Sources

Application

Application Note: Reductive Amination Architectures for 1,5-Naphthyridine Scaffolds

Abstract & Strategic Relevance The 1,5-naphthyridine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for quinoline and naphthalene. Its inclusion in kinase inhibitors (e.g., P...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The 1,5-naphthyridine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for quinoline and naphthalene. Its inclusion in kinase inhibitors (e.g., PI3K, ALK inhibitors) and anti-infectives is driven by its ability to modulate aqueous solubility, lower lipophilicity (LogD), and introduce specific hydrogen-bonding vectors via the N1 and N5 atoms.

However, reductive amination on this scaffold presents unique challenges compared to carbocyclic systems:

  • Electronic Deficiency: The electron-withdrawing nature of the diaza-ring deactivates exocyclic amines (making them poor nucleophiles) but activates exocyclic carbonyls (making them prone to hydration).

  • Lewis Basicity: The ring nitrogens (N1/N5) can sequester acid catalysts or coordinate with metal-based reducing agents, stalling imine formation.

  • Chemo-selectivity: Harsh reducing conditions risk hydrogenating the naphthyridine ring itself.

This guide provides validated, high-fidelity protocols to navigate these electronic and steric landscapes.

Mechanistic Insight & Reaction Design[1]

The success of reductive amination relies on the equilibrium between the carbonyl species and the iminium ion. For 1,5-naphthyridines, this equilibrium is perturbed by the ring's electronics.

The Electronic Tug-of-War
  • Scenario A: Naphthyridine-Aldehyde + External Amine. The electron-deficient ring makes the aldehyde highly electrophilic. Imine formation is fast, but the intermediate is prone to hydrolysis. Strategy: Dehydrating conditions.

  • Scenario B: Naphthyridine-Amine + External Aldehyde. The ring pulls electron density from the exocyclic amine, significantly lowering its nucleophilicity. Strategy: Lewis Acid activation (Ti(IV)).[1]

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and failure points specific to this scaffold.

ReductiveAminationMechanism Substrate 1,5-Naphthyridine Carbonyl Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine RingRed Ring Reduction (Over-reduction) Substrate->RingRed Harsh Cond. Chelation Catalyst Sequestration Substrate->Chelation N1/N5 Binding Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Hydrolysis Hydrolysis (Reversion) Hemiaminal->Hydrolysis Product Secondary Amine Iminium->Product + Hydride (H-) Iminium->Hydrolysis

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion gateway and specific failure modes (Chelation, Ring Reduction) relevant to 1,5-naphthyridines.

Reagent Selection Matrix

Not all hydride sources are compatible with the diaza-naphthalene core.

Reducing AgentReactivity Profile1,5-Naphthyridine CompatibilityRecommended Use Case
NaBH(OAc)₃ (STAB)Mild, selective for imines over aldehydes.High. Does not reduce the heteroaromatic ring.Gold Standard. General aldehyde/ketone coupling.
NaBH₃CN Slow, requires pH 5-6. Toxic.Medium. Requires careful pH monitoring to prevent N-protonation of the ring which stops reaction.Use only if STAB fails or for extremely weak amines.
Ti(OiPr)₄ / NaBH₄ Strong Lewis Acid + Dehydrating agent.High. Titanium coordinates carbonyl, overcoming poor nucleophilicity.Sterically hindered ketones or electron-poor amines.
H₂ / Pd-C Non-selective hydrogenation.Low. High risk of reducing the 1,5-naphthyridine ring to tetrahydro-1,5-naphthyridine.Avoid unless ring reduction is desired.

Experimental Protocols

Protocol A: The "Standard" Method (Aldehydes & Reactive Amines)

Best for: Coupling 1,5-naphthyridine-aldehydes with aliphatic amines.

Rationale: Sodium Triacetoxyborohydride (STAB) allows for "one-pot" synthesis without isolating the imine. Acetic acid is used to catalyze imine formation, but excess acid must be avoided to prevent protonating the ring nitrogens (which would reduce solubility).

Materials:

  • Substrate: 1,5-Naphthyridine-aldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Reagent: NaBH(OAc)₃ (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step:

  • Solvation: Charge a dry reaction vial with the aldehyde (1.0 equiv) and DCE (0.2 M concentration).

  • Imine Formation: Add the amine (1.1 equiv).

    • Critical Check: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to free-base it.

  • Activation: Add AcOH (1.0 – 2.0 equiv). Stir at Room Temperature (RT) for 30-60 minutes under N₂.

    • Observation: The solution may darken; this is normal.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine peak).

  • Quench: Quench with saturated aqueous NaHCO₃ (pH should be ~8).

    • Note: Do not use strong base (NaOH) immediately, as naphthyridines can degrade under harsh basic conditions if electron-deficient.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Titanium" Method (Ketones & Unreactive Amines)

Best for: 1,5-Naphthyridine-amines (low nucleophilicity) or sterically hindered ketones.

Rationale: Titanium(IV) isopropoxide acts as a dual-purpose reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine.

Materials:

  • Substrate: Ketone or Unreactive Amine (1.0 equiv)

  • Reagent A: Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat or 2.0 equiv)

  • Reagent B: NaBH₄ (Sodium Borohydride)[1]

  • Solvent: Ethanol (absolute)

Step-by-Step:

  • Complexation: In a dry flask under Argon, mix the amine (1.0 equiv) and ketone (1.0 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (2.0 equiv).

    • Process: The mixture will likely become viscous. If neat stirring is impossible, add minimal dry THF.

  • Incubation: Stir at RT for 6–12 hours (or 60°C for 2 hours if highly hindered).

    • Checkpoint: Monitor by TLC/LCMS. You must see conversion to the imine (M+H = Mass - 16 + Amine) before proceeding.

  • Dilution: Dilute the mixture with absolute Ethanol (0.5 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise (gas evolution will occur). Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical): Quench by adding water (approx. 1 mL per mmol Ti). A heavy white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

    • Tip: Washing the Celite pad with hot EtOAc ensures full recovery of the product.

Troubleshooting & Optimization Logic

Use this decision tree to select the correct workflow and troubleshoot failures.

OptimizationLogic Start Start: Define Substrate Aldehyde Aldehyde Start->Aldehyde Ketone Ketone / Aniline Start->Ketone MethodA Method A: NaBH(OAc)3 + AcOH Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 then NaBH4 Ketone->MethodB Check LCMS Check: Imine Formed? MethodA->Check MethodB->Check NoImine Issue: No Imine Check->NoImine No Stalled Issue: Imine Stalls (No Reduction) Check->Stalled Yes, but no Product Soln1 Add Molecular Sieves Increase Temp NoImine->Soln1 Equilibrium Issue Soln2 Switch Reagent: Use NaBH3CN + pH adjust Stalled->Soln2 Steric/Electronic Issue

Figure 2: Decision tree for protocol selection and troubleshooting based on substrate reactivity.

Common Failure Modes:
  • Product Trapping: The basic product amine chelates to the generated Boron species.

    • Fix: Perform an oxidative workup (add aqueous potassium sodium tartrate) or reflux in MeOH for 30 mins to break the B-N complex.

  • Ring Reduction: M+4 mass observed.

    • Fix: Switch from NaBH₄ to NaBH(OAc)₃; ensure temperature does not exceed RT during reduction step.

  • No Reaction (Naphthyridine-Amine):

    • Cause: The amine is deactivated by the ring.

    • Fix: Use Protocol B (Titanium). If that fails, consider microwave irradiation (100°C, 10 min) for the imine formation step.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link]

  • Litvic, M., et al. (2012). "Chemistry of 1,5-naphthyridines: synthesis, reactivity, and biological activity." Arkivoc, 2012(4), 14-52. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

Sources

Method

Preparation of kinase inhibitors using (1,5-Naphthyridin-2-yl)methanamine

Application Notes & Protocols Topic: Preparation of Kinase Inhibitors Using (1,5-Naphthyridin-2-yl)methanamine and Its Precursors Audience: Researchers, scientists, and drug development professionals. Abstract The 1,5-na...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation of Kinase Inhibitors Using (1,5-Naphthyridin-2-yl)methanamine and Its Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activity, particularly as kinase inhibitors.[1][2] Kinase dysregulation is a fundamental driver of many human diseases, most notably cancer, making the development of potent and selective kinase inhibitors a primary objective in modern drug discovery.[3] This document provides a detailed guide for the synthesis and evaluation of kinase inhibitors derived from the (1,5-naphthyridin-2-yl)methanamine scaffold. We present a multi-step synthesis beginning with the construction of the naphthyridine core via a modified Skraup synthesis, followed by functionalization to yield the target amine, and its subsequent elaboration into a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5. This guide explains the causal logic behind experimental choices, provides detailed, step-by-step protocols for synthesis and biochemical evaluation, and includes visualizations to clarify complex workflows and biological pathways.

Introduction: The 1,5-Naphthyridine Scaffold in Kinase Inhibition

The unique structural and electronic properties of the 1,5-naphthyridine ring system allow it to serve as an excellent scaffold for ATP-competitive kinase inhibitors. Its two nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP to anchor the molecule within the kinase hinge region. This foundational binding enables appended substituents to make additional specific interactions, thereby dictating potency and selectivity against a given kinase.

Derivatives of this scaffold have shown remarkable efficacy against a range of therapeutically relevant kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Key drivers in various cancers.[4]

  • GTPase KRAS (G12C/D mutants): Critical oncoproteins previously considered "undruggable".[5]

  • c-Met Kinase: A receptor tyrosine kinase implicated in tumor metastasis and invasion.[6][7]

  • TGF-β Type I Receptor (ALK5): A serine/threonine kinase involved in fibrosis and cancer progression.[8][9][10]

This application note will focus on the synthesis of an ALK5 inhibitor, leveraging (1,5-naphthyridin-2-yl)methanamine as a key, modifiable building block.

Synthetic Strategy and Workflow

The overall strategy involves a three-stage process: (1) construction of a functionalized 1,5-naphthyridine core, (2) conversion to the key (1,5-naphthyridin-2-yl)methanamine intermediate, and (3) final coupling to introduce a pharmacophore designed for ALK5 inhibition.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Intermediate Preparation cluster_2 Stage 3: Final Product Synthesis A 3-Aminopyridine C Skraup Synthesis A->C B Glycerol / Oxidant B->C D 2-Methyl-1,5-naphthyridine C->D Cyclization & Aromatization E Side-chain Bromination (NBS) D->E F 2-(Bromomethyl)-1,5-naphthyridine E->F G Azide Displacement (NaN3) F->G H 2-(Azidomethyl)-1,5-naphthyridine G->H I Staudinger Reduction (PPh3, H2O) H->I J (1,5-Naphthyridin-2-yl)methanamine I->J L Amide Coupling (EDC, HOBt) J->L K Substituted Benzoic Acid K->L M Final Kinase Inhibitor L->M

Caption: Overall synthetic workflow for the preparation of a 1,5-naphthyridine-based kinase inhibitor.

Detailed Experimental Protocols

PART A: Synthesis of (1,5-Naphthyridin-2-yl)methanamine

This protocol details the synthesis of the key amine intermediate starting from 3-aminopyridine.

Protocol 3.A.1: Synthesis of 2-Methyl-1,5-naphthyridine

  • Rationale: The Skraup synthesis is a classic and robust method for constructing the 1,5-naphthyridine core from an aminopyridine.[1] It involves the reaction with glycerol, which dehydrates in situ to acrolein, followed by Michael addition, cyclization, and oxidation.[1] Sodium m-nitrobenzenesulfonate is used here as a milder and more reproducible oxidizing agent than traditional choices like arsenic pentoxide.[11]

  • Materials:

    • 3-Aminopyridine

    • Glycerol

    • Sulfuric acid (concentrated)

    • Sodium m-nitrobenzenesulfonate

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Procedure:

    • To a mechanically stirred solution of concentrated sulfuric acid, cautiously add 3-aminopyridine.

    • Add sodium m-nitrobenzenesulfonate and FeSO₄·7H₂O to the mixture.

    • Slowly add glycerol while maintaining the temperature below 120°C.

    • Heat the reaction mixture to 150-160°C for 4-5 hours. Monitor reaction progress by TLC.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Basify the solution with concentrated NaOH solution until pH > 10, keeping the temperature below 20°C with an ice bath.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-methyl-1,5-naphthyridine.

Protocol 3.A.2: Synthesis of (1,5-Naphthyridin-2-yl)methanamine

  • Rationale: This multi-step conversion first activates the methyl group via radical bromination. The resulting benzylic-type bromide is a good electrophile for substitution with sodium azide. Finally, a Staudinger reduction provides a clean and high-yielding conversion of the azide to the primary amine, avoiding harsh hydrogenation conditions that could reduce the naphthyridine core.

  • Materials:

    • 2-Methyl-1,5-naphthyridine

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Triphenylphosphine (PPh₃)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Bromination: Dissolve 2-methyl-1,5-naphthyridine in CCl₄. Add NBS and a catalytic amount of BPO. Reflux the mixture for 3-4 hours under inert atmosphere. Cool, filter off the succinimide, and concentrate the filtrate. The crude 2-(bromomethyl)-1,5-naphthyridine is often used directly in the next step.

    • Azide Formation: Dissolve the crude bromide in DMF and add sodium azide. Stir at room temperature for 6-8 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude 2-(azidomethyl)-1,5-naphthyridine.

    • Reduction: Dissolve the crude azide in THF. Add triphenylphosphine and stir for 2 hours. Add water and continue stirring for an additional 8-10 hours. Concentrate the solvent and purify by column chromatography to yield (1,5-naphthyridin-2-yl)methanamine.

PART B: Synthesis of a Representative ALK5 Kinase Inhibitor

This protocol describes the coupling of the key amine with a substituted benzoic acid to form the final inhibitor.

  • Rationale: Standard amide bond formation using a carbodiimide coupling agent like EDC, activated by HOBt, is an efficient method for linking the amine intermediate to the desired carboxylic acid. This reaction creates the final molecule with the necessary pharmacophoric elements for ALK5 inhibition.

  • Materials:

    • (1,5-Naphthyridin-2-yl)methanamine

    • 4-(Pyrazol-1-yl)benzoic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 4-(pyrazol-1-yl)benzoic acid in DMF.

    • Add EDC·HCl and HOBt, and stir the mixture for 20 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of (1,5-naphthyridin-2-yl)methanamine in DMF, followed by DIPEA.

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction with water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize or purify by column chromatography to obtain the final product, N-((1,5-naphthyridin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzamide.

Biological Evaluation: ALK5 Kinase Inhibition

The TGF-β signaling pathway plays a crucial role in cellular processes like proliferation and differentiation. Its aberrant activation is linked to cancer and fibrosis. ALK5 is the primary receptor kinase in this pathway, making it a key therapeutic target.[10]

G TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates GS Domain SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Blocks ATP Site pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates

Caption: The TGF-β signaling pathway and the site of action for 1,5-naphthyridine-based ALK5 inhibitors.
Protocol 4.A: ALK5 Autophosphorylation Assay (ADP-Glo™ Kinase Assay)
  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is directly proportional to kinase activity. The inhibitory effect of the synthesized compound is determined by measuring the reduction in ADP production.

  • Materials:

    • Recombinant human ALK5 enzyme

    • ATP (Adenosine 5'-triphosphate)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Synthesized inhibitor compound

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well microplates

  • Workflow:

G A 1. Dispense Inhibitor (Serial Dilution) B 2. Add ALK5 Enzyme Pre-incubate 10 min A->B C 3. Initiate Reaction Add ATP B->C D 4. Incubate 60 min at 30°C C->D E 5. Stop Reaction Add ADP-Glo™ Reagent D->E F 6. Deplete ATP Incubate 40 min E->F G 7. Add Kinase Detection Reagent F->G H 8. Convert ADP to ATP Incubate 30 min G->H I 9. Measure Luminescence (Luciferase Reaction) H->I

Caption: Experimental workflow for the ALK5 autophosphorylation assay.
  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO and dispense into a 384-well plate.

    • Add the ALK5 enzyme diluted in kinase reaction buffer to each well. Pre-incubate for 10 minutes at room temperature.[10]

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding ADP-Glo™ Reagent. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Summary

The following tables provide representative data for synthesis and biological activity.

Table 1: Summary of Synthetic Results

Step Product Starting Material Yield (%)
3.A.1 2-Methyl-1,5-naphthyridine 3-Aminopyridine ~45-55%
3.A.2 (1,5-Naphthyridin-2-yl)methanamine 2-Methyl-1,5-naphthyridine ~60-70% (3 steps)

| 3.B | Final Inhibitor | Key Amine Intermediate | ~80-90% |

Table 2: Representative Biological Activity of 1,5-Naphthyridine Derivatives

Compound ID Target Kinase IC₅₀ (nM) Reference
19 ALK5 4 [8][9]
15 ALK5 6 [8][9]
Ex 5, Cpd 1ae KRAS G12C 38 [5]
(Representative) FGFR1 < 50 [4]
(Representative) FGFR2 < 50 [4]

| 36 | P. falciparum PI4K | 9400 |[12][13] |

Data are illustrative and sourced from public literature to demonstrate the potential of the scaffold.

Conclusion and Future Directions

The (1,5-naphthyridin-2-yl)methanamine scaffold is a versatile and highly valuable starting point for the development of novel kinase inhibitors. The synthetic routes described are robust and adaptable, allowing for the creation of diverse chemical libraries through modification of the final acylation partner. The potent inhibition of therapeutically relevant targets like ALK5 demonstrates the power of this privileged scaffold. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency, improve kinase selectivity, and refine pharmacokinetic properties to develop clinically viable drug candidates.

References

  • Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. (2024). BioWorld.
  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. Available at: [Link]

  • Nagle, A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Available at: [Link]

  • Nagle, A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS Publications. Available at: [Link]

  • Butassi, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. Available at: [Link]

  • Butassi, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5744. Available at: [Link]

  • Wu, J. F., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-5. Available at: [Link]

  • Scilit. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Scilit. Available at: [Link]

  • Liu, M. M., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][5][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(36), 7334-44. Available at: [Link]

  • Butassi, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Form. Semantic Scholar. Available at: [Link]

  • Ghavre, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(23), 7155. Available at: [Link]

  • ResearchGate. Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][5][9]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Google Patents. (2016). Naphthyridine compounds as jak kinase inhibitors. Google Patents.
  • Bentham Science. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. Available at: [Link]

  • Wang, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Heliyon, 11(4), e30138. Available at: [Link]

  • ResearchGate. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Strategic Incorporation of Heterocyclic Amine Building Blocks in Drug Discovery

Introduction & Scientific Context Nitrogen heterocycles are the most ubiquitous structural components in approved pharmaceuticals, present in approximately 59% to 82% of all FDA-approved small-molecule drugs[1][2]. As mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Nitrogen heterocycles are the most ubiquitous structural components in approved pharmaceuticals, present in approximately 59% to 82% of all FDA-approved small-molecule drugs[1][2]. As modern drug discovery paradigms shift towards "escaping flatland"—a strategy focused on increasing the fraction of sp3-hybridized carbons (Fsp3) to improve aqueous solubility and reduce promiscuous off-target toxicity—saturated heterocyclic amines (HCAs) have become indispensable building blocks[3].

This application note details the physicochemical rationale for selecting specific HCAs (such as piperidines, piperazines, and morpholines) and provides a self-validating, high-throughput protocol for their late-stage incorporation via palladium-catalyzed Buchwald-Hartwig cross-coupling.

Physicochemical Profiling: The Causality of Scaffold Selection

Selecting the correct HCA is not merely a structural choice; it is a strategic modulation of a lead molecule's physicochemical properties, specifically its pKa, lipophilicity (logP/logD), and topological polar surface area[4].

  • Piperidine: Highly basic (pKa ~11.2) and lipophilic. While excellent for establishing strong electrostatic interactions with target proteins (e.g., GPCRs), unmitigated piperidine basicity can lead to hERG channel liability, phospholipidosis, and poor passive membrane permeability[4][5].

  • Morpholine: The introduction of an oxygen atom at the 4-position exerts a strong electron-withdrawing inductive effect, significantly attenuating the basicity of the nitrogen (pKa ~8.7)[5]. This places morpholine in the physiological "sweet spot," ensuring a healthy equilibrium of neutral and protonated species at pH 7.4, which enhances both oral bioavailability and passive membrane permeability[5].

  • Piperazine: Containing two nitrogen atoms (pKa1 ~9.8, pKa2 ~5.6), piperazine is highly water-soluble. It is frequently utilized as a solubilizing appendage or a rigid, modular linker in bifunctional molecules such as PROTACs[6].

Recent structural innovations demonstrate that introducing one-carbon bridges into these rings (e.g., bridged bicyclic morpholines) can counter-intuitively lower lipophilicity (logD) without adding new heteroatoms, providing a novel vector for ADME optimization[7].

Table 1: Physicochemical Properties of Common Saturated Heterocyclic Amines
Heterocyclic AmineCore StructureTypical pKa (Conjugate Acid)Relative Lipophilicity (logP)Primary Application in Drug Design
Piperidine Saturated 6-membered (N)~ 11.2HighStrong electrostatic target engagement; increasing Fsp3.
Piperazine Saturated 6-membered (N, N)~ 9.8 (N1), 5.6 (N4)LowSolubilizing group; modular linker for bifunctional drugs.
Morpholine Saturated 6-membered (N, O)~ 8.7ModerateAttenuating basicity; improving oral bioavailability/ADME.

Workflow: HCA-Centric Lead Optimization

The integration of HCAs into aromatic scaffolds transforms planar, lipophilic hits into three-dimensional, drug-like leads. This iterative cycle requires tight integration between in silico property prediction and high-throughput synthesis.

G Hit Hit Compound (Flat/Aromatic) Design In Silico Design (sp3 enrichment) Hit->Design Identify liabilities Synthesis Library Synthesis (Buchwald-Hartwig) Design->Synthesis Select HCA blocks Screening ADME/PK Screening (pKa, logD, hERG) Synthesis->Screening Purified library Screening->Design SAR Feedback Lead Optimized Lead (3D HCA Scaffold) Screening->Lead Criteria met

Iterative lead optimization workflow utilizing heterocyclic amines to escape flatland.

Experimental Methodology: High-Throughput Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for appending HCAs to aryl or heteroaryl halides[8][9]. The following protocol is designed as a self-validating system, ensuring that mechanistic failures (e.g., catalyst deactivation, competing β-hydride elimination) are rapidly identified and mitigated.

Rationale for Reagent Selection:
  • Catalyst/Ligand: Pd2(dba)3 combined with XPhos. Causality: Bulky, electron-rich biaryl phosphine ligands like XPhos accelerate reductive elimination (preventing off-target side reactions) and are highly effective for coupling secondary cyclic amines like morpholine and piperidine[8][9].

  • Base: Sodium tert-butoxide (NaOtBu) is standard for robust substrates. Causality: Its strong basicity rapidly deprotonates the coordinated amine. For base-sensitive functional groups (e.g., esters, nitriles), weaker bases like Cs2CO3 or K3PO4 must be substituted to prevent substrate degradation[10].

  • Solvent: Anhydrous Toluene. Causality: Non-polar solvents stabilize the catalytic intermediate and allow for the high temperatures (80–110 °C) required for challenging oxidative additions[11].

Protocol: General Procedure for C-N Cross-Coupling

Note: This protocol assumes a 1.0 mmol scale. All glassware must be oven-dried, and reactions must be assembled under an inert atmosphere (N2 or Argon) to prevent oxidation of the Pd(0) active species[9].

Step 1: Catalyst Pre-Activation & Setup

  • Transfer Pd2(dba)3 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) into a dry Schlenk tube equipped with a magnetic stir bar[9].

  • Add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv) and the base (NaOtBu, 1.4 mmol, 1.4 equiv)[9].

  • Self-Validation Check: Ensure the base is free-flowing and not clumped; degraded NaOtBu (due to moisture absorption) is the primary cause of stalled couplings.

Step 2: Reagent Addition 4. Evacuate and backfill the Schlenk tube with Argon (3 cycles). 5. Inject anhydrous Toluene (5.0 mL) followed by the heterocyclic amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe[9]. 6. Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath.

Step 3: Monitoring & Causality Check 7. Stir vigorously for 4–12 hours. 8. Self-Validation Check: At t=2 hours, withdraw a 10 µL aliquot under positive Argon pressure, dilute in LC-MS grade acetonitrile, and analyze.

  • Observation A: Starting material consumed, product mass observed

    
     Proceed to Step 4.
    
  • Observation B: Dehalogenated starting material observed

    
     Indicates successful oxidative addition but failed transmetalation/reductive elimination. Action: Switch to a less sterically hindered ligand or increase amine equivalents.
    

Step 4: Workup & Isolation 9. Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts. 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the purified HCA-functionalized product.

References

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
  • N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innov
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
  • Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines.
  • Predicting and Tuning Physicochemical Properties in Lead Optimiz

Sources

Method

Strategic Design &amp; Coordination Protocols: (1,5-Naphthyridin-2-yl)methanamine Scaffolds

Executive Summary This technical guide outlines the design principles, synthesis, and metallation protocols for (1,5-naphthyridin-2-yl)methanamine (1,5-NMA) . Unlike standard pyridine-based ligands (e.g., 2-pyridylmethan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the design principles, synthesis, and metallation protocols for (1,5-naphthyridin-2-yl)methanamine (1,5-NMA) . Unlike standard pyridine-based ligands (e.g., 2-pyridylmethanamine), the 1,5-naphthyridine scaffold offers a distinct electronic profile characterized by enhanced


-deficiency and extended aromatic surface area. These properties are critical for stabilizing low-valent metal centers and facilitating non-covalent interactions ( 

-

stacking) in supramolecular assemblies and catalytic cycles.

This document serves as a self-validating protocol for researchers aiming to exploit the "Naphthyridine Effect" in bifunctional catalysis, specifically Ruthenium(II)-mediated Asymmetric Transfer Hydrogenation (ATH).

Structural Rationale & Design Principles

The Electronic Advantage

The 1,5-naphthyridine core consists of two fused pyridine rings. The introduction of the second nitrogen atom (N5) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to a simple pyridine or quinoline.

  • 
    -Acidity:  The ligand acts as a stronger 
    
    
    
    -acceptor, stabilizing electron-rich metal centers (e.g., Ru(II), Re(I)) via
    
    
    back-bonding.
  • Chelate Effect: The methanamine arm provides a robust

    
    -donor (amine N) and a 
    
    
    
    -accepting heteroaromatic N, forming a thermodynamically stable 5-membered chelate ring.
  • Bifunctionality: The primary amine (

    
    ) proton serves as a "hydrogen shuttle" in outer-sphere catalytic mechanisms (Noyori-type).
    
Comparative Ligand Metrics
Feature2-Pyridylmethanamine (PMA)(1,5-Naphthyridin-2-yl)methanamine (1,5-NMA)Impact on Catalysis
Electronic Nature Moderate

-acceptor
Strong

-acceptor
Increases Lewis acidity of metal center.
Steric Bulk LowModerate (Fused Ring)Influences enantioselectivity via steric clash.
Solubility High (Polar/Non-polar)Moderate (Requires polar solvents)Dictates solvent choice (e.g., MeOH vs. Toluene).
Coordination Mode

-Bidentate

-Bidentate (Potential Bridging at N5)
Potential for forming dinuclear species if not controlled.

Synthesis Protocol: Ligand Construction

Objective: Synthesize (1,5-naphthyridin-2-yl)methanamine starting from 2-methyl-1,5-naphthyridine. Pathway: Radical Bromination


 Nucleophilic Substitution (Azidation) 

Staudinger Reduction.
Workflow Diagram (DOT)

LigandSynthesis Start 2-Methyl-1,5-naphthyridine Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Reflux, 4h Inter1 2-(Bromomethyl)-1,5-naphthyridine Step1->Inter1 Yield ~65% Step2 Azidation (NaN3, DMF) Inter1->Step2 60°C, 12h Inter2 2-(Azidomethyl)-1,5-naphthyridine Step2->Inter2 Yield ~85% Step3 Staudinger Reduction (PPh3, THF / H2O) Inter2->Step3 RT, 16h Final (1,5-Naphthyridin-2-yl)methanamine Step3->Final Yield ~70%

Caption: Step-by-step synthetic route for the target ligand (1,5-NMA) utilizing a bromination-azidation-reduction sequence.

Detailed Methodology
  • Bromination (Precursor Activation):

    • Dissolve 2-methyl-1,5-naphthyridine (10 mmol) in anhydrous

      
       or Benzene.
      
    • Add N-bromosuccinimide (NBS, 11 mmol) and AIBN (0.5 mmol).

    • Critical Step: Reflux under Argon for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product is unstable; use immediately.

  • Azidation:

    • Redissolve the crude bromide in DMF. Add

      
       (15 mmol).
      
    • Stir at 60°C for 12 hours. Safety Warning: Azides are shock-sensitive. Do not concentrate to dryness with heat.

  • Reduction (Staudinger):

    • Add

      
       (12 mmol) to the azide solution in THF/Water (10:1).
      
    • Stir at RT until

      
       evolution ceases (approx. 2h), then reflux for 1h to hydrolyze the phosphinimine.
      
    • Purification: Acidify with HCl (pH 2), wash with DCM (removes

      
      ), then basify aqueous layer (pH 12) and extract with DCM.
      

Metallation Protocol: Ruthenium(II) Piano-Stool Complex

Target Complex:


Application:  Pre-catalyst for Transfer Hydrogenation.
Experimental Steps
  • Stoichiometry: Mix

    
     (0.5 mmol) and 1,5-NMA (1.05 mmol).
    
  • Solvent System: Suspend in anhydrous Methanol (20 mL).

  • Reaction: Heat to 50°C for 4 hours. The orange suspension will clarify to a deep red/orange solution.

  • Ion Exchange (Optional but Recommended):

    • To improve solubility in organic catalysis solvents (DCM/Toluene), exchange the chloride counter-ion.

    • Add

      
       (2 mmol) to the methanolic solution.
      
    • Precipitate by adding cold Diethyl Ether.

  • Validation (NMR):

    • 
      -arene protons:  Look for four doublets (or two doublets of doublets) around 5.0–6.0 ppm (loss of symmetry due to chiral amine coordination).
      
    • Methylene (

      
      ):  Diastereotopic splitting (AB system) around 4.0–4.5 ppm, confirming rigid chelation.
      

Application Case Study: Bifunctional Catalysis

Mechanism: The "NH Effect." The amine proton of the coordinated ligand interacts with the substrate (ketone) oxygen, while the metal hydride attacks the carbonyl carbon.

Catalytic Cycle Diagram (DOT)

CatalyticCycle PreCat Pre-Catalyst [Ru-Cl-NH2] Active Active Hydride [Ru-H-NH2] PreCat->Active + Formate/Base - HCl, - CO2 TS Transition State (Outer Sphere) Active->TS + Ketone Substrate Product Alcohol + Dehydrogenated Cat TS->Product Hydride Transfer Proton Transfer Product->Active + H2 donor (Regeneration)

Caption: Outer-sphere mechanism for Transfer Hydrogenation using the Ru-1,5-NMA complex.

Protocol: Transfer Hydrogenation of Acetophenone
  • Charge: In a glovebox, load the Ru-complex (0.5 mol%), Acetophenone (1.0 eq), and KOtBu (1.0 mol%).

  • Solvent: Add anhydrous 2-Propanol (0.1 M concentration).

  • Reaction: Stir at RT for 2-6 hours.

  • Workup: Filter through a silica plug (elute with EtOAc). Analyze conversion by GC-FID.

Characterization & Validation Checklist

To ensure scientific integrity, the following data points must be verified:

TechniqueExpected Signal / ObservationInterpretation

NMR
Shift of

from ~4.0 ppm (free) to ~4.4 ppm (bound).
Confirms N-coordination.
IR Spectroscopy Shift in

stretch (3300-3100

).
Confirms amine coordination.
HR-MS (ESI) Peak at

(cationic mass).
Confirms complex stoichiometry.
X-Ray Diffraction Bite angle

.
Verifies 5-membered chelate geometry.

References

  • Fuertes, M., et al. (2020).[1] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(15), 3508.[1]

  • Litvinchuk, M. B., et al. (2014). "Synthesis and Catalytic Activity of Water-Soluble Ruthenium(II) Complexes Bearing a Naphthyridine–Carboxylate Ligand." Organometallics, 33(10), 2492–2500.

  • Guajardo, J., et al. (2018). "Ruthenium(II)-carbonyl complexes containing two N-monodentate 1,8-naphthyridine ligands: active catalysis in transfer hydrogenation reactions." Acta Crystallographica Section C, 74, 1547.

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1,5-Naphthyridin-2-yl)methanamine

Product Code: NAPH-15-AMINE-002 CAS: 917562-42-8 (Generic/Analogous) Chemical Class: Heterocyclic Primary Amine Support Tier: Level 3 (Senior Application Scientist) Core Troubleshooting: The "Why" and "How" Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: NAPH-15-AMINE-002 CAS: 917562-42-8 (Generic/Analogous) Chemical Class: Heterocyclic Primary Amine Support Tier: Level 3 (Senior Application Scientist)

Core Troubleshooting: The "Why" and "How"

Welcome to the technical support hub for (1,5-Naphthyridin-2-yl)methanamine. This molecule presents a "perfect storm" of purification challenges: it possesses a highly polar primary amine tail attached to a basic, electron-deficient naphthyridine core.

Below are the three most common support tickets we receive, resolved with mechanistic explanations.

Ticket #1: "My compound streaks on silica and won't elute, even with 10% Methanol."

Diagnosis: You are fighting silanol interactions . The primary amine on the methanamine side chain (


) and the naphthyridine nitrogens (

) are hydrogen-bonding to the acidic silanol groups (

) on the silica gel surface. This causes peak tailing (streaking) and irreversible adsorption.

The Fix (Protocol A: Amine Modification): You must neutralize the stationary phase. Do not just add triethylamine (TEA) to the mobile phase; you must "pretreat" the silica.

  • Slurry Preparation: Prepare your silica slurry using DCM containing 1% TEA.

  • The "Sacrificial" Wash: Pour the column and flush with 2 column volumes (CV) of the mobile phase (e.g., DCM/MeOH/TEA 95:4:1). This saturates the active silanol sites with TEA.

  • Run the Column: Load your sample. The TEA acts as a competitive inhibitor, occupying the acidic sites so your product can pass through.

Pro Tip: If TEA is insufficient, switch to DCM / 10% Methanolic Ammonia (7N) . The ammonia is smaller and more effective at suppressing silanol activity for primary amines.

Ticket #2: "The crude mixture is a dark tar/oil and crystallization fails."

Diagnosis: Naphthyridines synthesized via cross-coupling or reduction often contain metal residues (Pd, Ni) or oligomeric byproducts that inhibit crystal lattice formation. Furthermore, the primary amine avidly absorbs atmospheric


 to form carbamate salts, turning a potential solid into a gummy oil.

The Fix (Protocol B: The "Catch-and-Release" Scavenge): Avoid standard crystallization initially. Use a chemical filter to isolate the amine.[1]

  • Acid Extraction (The Filter): Dissolve the crude oil in Ethyl Acetate (EtOAc). Extract 3x with 1M HCl.

    • Logic: The amine protonates and moves to the water phase. Non-basic impurities (tar, unreacted nitriles, neutral oligomers) stay in the EtOAc.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

  • Extraction: Extract the now-free base amine back into DCM (not EtOAc, as solubility is better in chlorinated solvents for this polar scaffold).

  • Salt Formation: Do not dry down to an oil. Add 1.1 eq of HCl in Dioxane to the DCM solution to precipitate the dihydrochloride salt . Salts crystallize far better than the free base.

Ticket #3: "I see a new impurity spot appearing on TLC during purification."

Diagnosis: (1,5-Naphthyridin-2-yl)methanamine is prone to oxidative dimerization or reaction with acetone/ethyl acetate if used.

  • Acetone: Forms an imine (Schiff base) with the primary amine.

  • Air: The benzylic-like position (the

    
     next to the ring) is susceptible to oxidation, and the amine can oxidize to the N-oxide or azo compounds.
    

The Fix:

  • Solvent Ban: Never use Acetone or EtOAc during the final column chromatography. Use DCM/MeOH.[2]

  • Inert Atmosphere: Perform all concentrations on a rotovap flushed with Nitrogen.

  • Speed: Do not leave the compound on silica overnight; silica catalyzes oxidation.

Comparative Data: Solvent Systems & Rf Values

Use this table to select the correct mobile phase based on your crude purity.

Solvent System (v/v)AdditiveEstimated RfSuitabilityNotes
100% DCM None0.00None Compound will stick to baseline.
DCM : MeOH (95:5) None0.05 - 0.10Poor Severe streaking likely.
DCM : MeOH (90:10) 1%

0.35 - 0.45 Excellent Best for flash chromatography. Ammonia minimizes tailing.
EtOAc : EtOH (80:20) 2% TEA0.25Good Alternative if chlorinated solvents are restricted.
Acetonitrile : Water 0.1% TFAN/A (HPLC)Analytical For Reverse Phase (C18). Note: TFA forms a salt in situ.

Advanced Protocol: SCX Cartridge Purification

For high-throughput purification or small-scale (<500 mg) cleanup, Strong Cation Exchange (SCX) is superior to silica gel because it relies on a digital "on/off" binding mechanism rather than subtle polarity differences.

Workflow:

  • Conditioning: Flush SCX cartridge with MeOH (2 CV) then DCM (2 CV).

  • Loading: Dissolve crude mixture in DCM (or MeOH if insoluble). Load onto cartridge.

    • Mechanism:[1][3] The amine binds to the sulfonic acid resin. Neutrals pass through.

  • Washing: Flush with MeOH (3 CV).

    • Result: Removes non-basic impurities (starting materials, catalysts).

  • Elution: Flush with 2M

    
     in MeOH .
    
    • Mechanism:[1][3] Ammonia displaces the product from the resin.

  • Concentration: Evaporate volatiles to yield the clean free base.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying (1,5-Naphthyridin-2-yl)methanamine crude mixtures.

PurificationWorkflow Start Crude Mixture (1,5-Naphthyridin-2-yl)methanamine SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck ImpurityCheck Major Impurity Type? SolubilityCheck->ImpurityCheck Yes SCX Protocol C: SCX Cartridge (Catch & Release) SolubilityCheck->SCX No (Use MeOH) AcidExtract Protocol B: Acid/Base Extraction (Remove Neutrals) ImpurityCheck->AcidExtract Neutral Tars/Catalysts Silica Protocol A: Neutralized Silica Column (DCM/MeOH/NH3) ImpurityCheck->Silica Close-eluting Amines SaltForm Final Step: HCl Salt Formation (Stability) AcidExtract->SaltForm SCX->SaltForm Silica->SCX Still Impure? Silica->SaltForm

Caption: Decision matrix for selecting the optimal purification route based on solubility and impurity profile.

References

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(4). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136070, 1,5-Naphthyridine.[4][Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[5] J. Med. Chem. [Link]

Sources

Optimization

Amide Bond Formation Support Center: Troubleshooting Electron-Deficient Heteroaromatic Amines

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to couple electron-deficient heteroaromatic amines (e.g., 2-aminopyridines, ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to couple electron-deficient heteroaromatic amines (e.g., 2-aminopyridines, aminopyrimidines, aminothiazoles). Because the heterocycle heavily withdraws electron density and delocalizes the amine's lone pair into the ring, these substrates are exceptionally poor nucleophiles. Standard coupling reagents (like EDC/HOBt or HATU) often fail kinetically, leading to unreacted starting materials or unwanted dead-end byproducts.

This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic barriers and ensure successful amidation.

Diagnostic Workflow: Selecting the Right Activation Strategy

Before diving into the troubleshooting FAQs, use the decision matrix below to identify the optimal coupling strategy based on your substrate's specific steric and electronic properties.

AmideTroubleshooting Start Target: Amidation of Electron-Deficient Heteroaromatic Amine Q1 Is the amine or acid highly sterically hindered? Start->Q1 A1_Yes Use Ghosez's Reagent (Acid Chloride) or BTFFH (Acyl Fluoride) Q1->A1_Yes Yes Q2 Is the carboxylic acid prone to epimerization? Q1->Q2 No A2_Yes Use TCFH / NMI (N-Acyl Imidazolium) Q2->A2_Yes Yes A2_No Use T3P / Pyridine or Catalytic Amidation Q2->A2_No No

Diagnostic decision tree for selecting amide coupling reagents for deactivated amines.

Troubleshooting Guides & FAQs

Q1: I am using HATU/DIPEA to couple a 2-aminopyridine, but I only isolate unreacted acid and a new basic byproduct. What went wrong?

The Causality: 2-aminopyridines are highly deactivated. When you activate your carboxylic acid with HATU, the resulting O-At active ester is relatively bulky. Because the amine is a poor nucleophile, the desired reaction is kinetically slow. Instead of attacking the activated ester, the amine (or the DIPEA base) attacks the electrophilic carbon of the uronium salt (HATU) itself, forming a highly stable, dead-end guanidinylation byproduct. The Solution: Switch to 1[1]. Why it works: TCFH reacts with the carboxylic acid and NMI to generate a 1[1]. This intermediate is far more reactive than an O-At ester. Furthermore, NMI acts as both a Brønsted base and a nucleophilic catalyst, driving the reaction forward 2[2], completely outcompeting the side reactions.

Q2: My substrates are both electron-deficient AND sterically hindered (e.g., a tertiary carboxylic acid and an ortho-substituted aminopyrimidine). TCFH and HATU both fail.

The Causality: Steric bulk prevents the amine from approaching the activated ester or acyl imidazolium complex. The transition state is simply too high in energy, causing the activated acid to eventually hydrolyze back to the starting material during workup. The Solution: You must minimize the steric footprint of the activated acid. Use3 to generate an acid chloride in situ[3]. Why it works: Acid chlorides are the smallest possible activated acyl species, drastically lowering the steric barrier for nucleophilic attack. Ghosez's reagent converts carboxylic acids to acid chlorides under3[3], preventing the degradation of acid-sensitive functional groups that typically occurs with thionyl chloride.

Q3: I need to scale up an amidation with an electron-poor aniline, but I want to avoid hazardous reagents and epimerization of my chiral acid.

The Causality: Traditional acid chloride methods or uronium salts can be hazardous, expensive at scale, or cause racemization at the alpha-chiral center of the carboxylic acid due to oxazolone formation. The Solution: Use 4[4]. Why it works: T3P is a process-friendly, non-hazardous reagent that forms a mixed phosphonate-carboxylate anhydride. For electron-poor anilines, the 4 to control stereochemistry[4]. Using NMI as the base with T3P efficiently suppresses epimerization. Furthermore, T3P byproducts are highly water-soluble, making downstream purification as simple as an aqueous wash.

Reagent Performance & Quantitative Comparison

To facilitate your experimental design, refer to the following table summarizing the kinetic and practical profiles of advanced coupling reagents for deactivated amines.

Coupling ReagentActive IntermediateReactivity vs. Poor NucleophilesEpimerization RiskByproduct RemovalBest Application
TCFH / NMI N-Acyl ImidazoliumVery HighLow (due to NMI pKa ~7.0)Easy (Water-soluble)Mild, fast coupling of deactivated heteroaromatics.
Ghosez's Reagent Acid ChlorideExtremely HighHigh (if α-protons present)ModerateSterically hindered + electron-deficient substrates.
T3P / Pyridine Mixed AnhydrideModerate to HighLowVery Easy (Aqueous wash)Process scale-up, electron-poor anilines.
BTFFH Acyl FluorideHighModerateModerateReactions requiring prolonged heating (>80 °C).
HATU / DIPEA O-At EsterLow (Prone to guanidinylation)ModerateDifficultStandard aliphatic amines (Not recommended here).

Self-Validating Standard Operating Protocols (SOPs)

Below are detailed, step-by-step methodologies for the two most robust solutions. These protocols are designed to be self-validating: visual and physical cues will confirm the reaction is proceeding correctly.

Protocol A: TCFH/NMI Mediated Amidation (Low Steric Hindrance, High Electron Deficiency)

Materials:

  • Carboxylic Acid (1.0 eq)

  • Electron-Deficient Amine (1.1 eq)

  • TCFH (1.1 eq)

  • N-Methylimidazole (NMI) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve the carboxylic acid and TCFH in anhydrous MeCN.

  • Activation: Add NMI dropwise at room temperature.

    • Self-Validation Check: You should observe complete dissolution of the TCFH salt and potentially a slight exotherm. The solution may turn pale yellow. This confirms the rapid formation of the N-acyl imidazolium intermediate.

  • Coupling: Stir the activated mixture for 5–10 minutes, then add the electron-deficient amine in one portion.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor consumption of the amine by LC-MS or TLC.

  • Workup: Dilute the reaction with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The tetramethylurea byproduct and NMI salts are highly water-soluble and will 5[5]. Dry the organic layer over Na2SO4 and concentrate.

Protocol B: Ghosez's Reagent Mediated Amidation (High Steric Hindrance, High Electron Deficiency)

Materials:

  • Carboxylic Acid (1.0 eq)

  • Electron-Deficient Amine (1.0 - 1.2 eq)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq)

  • DIPEA or Pyridine (2.0 eq)

  • Anhydrous DCM or THF (0.15 M)

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM under inert atmosphere. Cool the flask to 0 °C.

  • Activation: Add Ghosez's reagent dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour.

    • Self-Validation Check: The reaction should remain completely homogenous and clear. Unlike thionyl chloride, there is no vigorous gas evolution (HCl/SO2), ensuring6[6].

  • Amine Addition: Cool the mixture back to 0 °C. Add the base (DIPEA or Pyridine), followed immediately by the electron-deficient amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. If the amine is exceptionally hindered, gentle heating (40 °C) may be applied.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the crude mixture in EtOAc, wash with water and brine, dry over MgSO4, and purify via flash chromatography.

References

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. acs.org. 1

  • Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. acs.org. 2

  • TCFH - Wikipedia. wikipedia.org. 5

  • Stereochemical Aspects of T3P Amidations. acs.org. 4

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. rsc.org. 3

  • Ghosez's Reagent. eburon-organics.com. 6

Sources

Troubleshooting

Technical Support Center: (1,5-Naphthyridin-2-yl)methanamine

Stability, Handling, and Troubleshooting Guide Executive Summary & Chemical Profile[1] (1,5-Naphthyridin-2-yl)methanamine is a bicyclic heteroaromatic scaffold functionalized with a primary aminomethyl group. Its utility...

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Handling, and Troubleshooting Guide

Executive Summary & Chemical Profile[1]

(1,5-Naphthyridin-2-yl)methanamine is a bicyclic heteroaromatic scaffold functionalized with a primary aminomethyl group. Its utility in kinase inhibition and antibacterial research is significant, yet it presents distinct stability challenges in solution.

This compound behaves as a polybasic system . The primary amine (–CH₂NH₂) is highly basic (pKa ~9.0–9.8), while the ring nitrogens are weakly basic (pKa ~2.9). This zwitterionic potential dictates its solubility and sensitivity to pH shock.

Critical Stability Risks:

  • Oxidative Deamination: The "benzylic" carbon (C-2 position) is susceptible to oxidation, leading to aldehyde formation.

  • Carbamate Formation: The primary amine avidly reacts with atmospheric CO₂.

  • Photodegradation: The naphthyridine core is a chromophore and can generate singlet oxygen or radicals under UV/Blue light.

Stability & Degradation Mechanisms

Understanding why the compound degrades is the first step in prevention.

Degradation Pathways (Visualized)

The following diagram outlines the three primary degradation routes you must control for:

DegradationPathways Compound (1,5-Naphthyridin-2-yl) methanamine Carbamate Insoluble Carbamate (White Precipitate) Compound->Carbamate Nucleophilic Attack Imine Imine Intermediate Compound->Imine Oxidative Deamination NOxide N-Oxide (Yellow/Brown Color) Compound->NOxide Ring Oxidation CO2 Atmospheric CO2 CO2->Carbamate Oxygen Dissolved O2 / Light Oxygen->Imine Aldehyde Aldehyde Degradant (Loss of Activity) Imine->Aldehyde Hydrolysis (H2O)

Figure 1: Primary degradation pathways. Note that the formation of carbamates (top path) is reversible with acid, but oxidative pathways (bottom) are irreversible.

Solubility & Preparation Protocols

Solvent Compatibility Table
SolventSolubility RatingStability RiskRecommended Storage
DMSO High (>50 mM)Low (if anhydrous)-20°C (Liquid) / -80°C (Frozen)
Water (Neutral) Low High (Precipitation)Do not store
Water (Acidic) High (as salt)Moderate (Hydrolysis)Fresh prep only
Ethanol/Methanol Moderate High (Evaporation/Oxidation)-20°C, sealed tight
Master Stock Preparation (Standard Protocol)

Use this protocol to minimize "yellowing" and precipitation.

  • Weighing: Weigh the solid quickly. Avoid leaving the vial open to air (hygroscopic/CO₂ risk).

  • Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%).

    • Why? Water in DMSO accelerates oxidative deamination and hydrolysis.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for max 5 minutes at <30°C.

    • Warning: Extended sonication generates heat, accelerating degradation.

  • Aliquot: Immediately split into single-use aliquots (e.g., 20-50 µL).

    • Why? Freeze-thaw cycles introduce moisture condensation.

  • Storage: Store at -80°C. Stable for 6 months.

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned yellow/brown overnight."

Diagnosis: Oxidation (N-Oxide formation). The naphthyridine ring is electron-deficient but can form N-oxides at the ring nitrogens, or the amine has oxidized to an imine. This is often accelerated by light.

  • The Fix:

    • Ensure DMSO stock is stored in amber vials .

    • Degas buffers with nitrogen/argon before dilution if the assay is sensitive.

    • Add antioxidants (e.g., 1 mM DTT or TCEP) if compatible with your biology.

Issue 2: "I see a white precipitate immediately upon diluting into media."

Diagnosis: pH Shock (Free Base Crash-out). Your stock is likely the free base (or HCl salt) in DMSO. When diluted into pH 7.4 media, the local concentration exceeds the solubility of the neutral species.

  • The Fix:

    • Step-down Dilution: Predilute DMSO stock into PBS (pH 6.5) or water before adding to media.

    • Check Concentration: Ensure final DMSO concentration is <0.5% (v/v), but keep the compound concentration below its solubility limit (likely <100 µM in neutral buffer).

Issue 3: "The compound lost potency after 2 weeks at 4°C."

Diagnosis: Carbamate Formation or Hydrolysis. Primary amines react with CO₂ in the air to form carbamates, which are often inactive.

  • The Fix:

    • Never store working solutions. Prepare fresh dilutions daily.

    • If you must store, acidify slightly (pH 4-5) to protonate the amine (preventing CO₂ reaction) and freeze.

Decision Tree: Solubilization & Assay Setup

Follow this logic flow to ensure optimal experimental conditions.

SolubilityLogic Start Start: Solid Compound SolventCheck Select Solvent Start->SolventCheck DMSO DMSO (Anhydrous) SolventCheck->DMSO Preferred Water Aqueous Buffer SolventCheck->Water Avoid if possible StockSol Stock Solution (Store -80°C) DMSO->StockSol AcidCheck Add 1 eq. HCl? Water->AcidCheck AcidCheck->StockSol Yes (Soluble) FixPrecip Lower Conc. or Increase DMSO % AcidCheck->FixPrecip No (Insoluble) Dilution Dilution into Media StockSol->Dilution Precip Check for Precipitate Dilution->Precip Success Proceed to Assay Precip->Success Clear Precip->FixPrecip Cloudy

Figure 2: Solubilization decision matrix. Note that aqueous preparation almost always requires acidification.

References & Authority

  • Naphthyridine Chemistry:

    • Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews. (Detailed review of ring stability and oxidation potentials).

  • pKa & Physical Properties:

    • Williams, R. (2022). pKa Data Compilation for Heterocycles. (Provides baseline pKa values for naphthyridine ring nitrogens ~2.91).

  • General Amine Stability:

    • BenchChem Technical Guides. Solubility of Heterocyclic Amines in DMSO and Aqueous Buffers. (General protocols for handling primary amines).

  • Handling of 1,5-Naphthyridines:

    • Mendoza, et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines.[1] MDPI. (Describes DMSO solubilization protocols and biological assay conditions).

Sources

Optimization

Preventing oxidation of (1,5-Naphthyridin-2-yl)methanamine during storage

Technical Support Center: Stability & Storage of (1,5-Naphthyridin-2-yl)methanamine Introduction: The Stability Paradox You are likely encountering instability with (1,5-Naphthyridin-2-yl)methanamine because you are trea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of (1,5-Naphthyridin-2-yl)methanamine

Introduction: The Stability Paradox

You are likely encountering instability with (1,5-Naphthyridin-2-yl)methanamine because you are treating it as a simple aromatic amine. It is not. This molecule presents a "perfect storm" of reactivity: an electron-deficient naphthyridine ring coupled with a nucleophilic primary amine via a reactive methylene bridge.

When stored as a free base, this compound is a CO₂ sponge and a candidate for benzylic-type autoxidation . The "oxidation" you observe (yellowing/browning) is often a mixture of N-oxide formation, imine hydrolysis, and carbamate generation.

This guide provides the protocols to arrest these pathways.

Part 1: The Chemistry of Degradation (Root Cause)

To prevent degradation, you must understand the three specific attack vectors for this molecule.

  • Carbamate Formation (The "False" Oxidation): The primary amine (

    
    ) reacts rapidly with atmospheric CO₂ to form a carbamic acid zwitterion, which stabilizes as a carbamate salt. This is often mistaken for oxidation because it changes the solubility and melting point.
    
  • Benzylic Autoxidation: The methylene group (

    
    ) connecting the ring and the amine is "benzylic" (activated by the heteroaromatic ring). Radical abstraction of a proton here leads to an imine, which hydrolyzes to an aldehyde (1,5-naphthyridine-2-carbaldehyde), turning the sample brown.
    
  • N-Oxidation: While less likely than the above, the ring nitrogens (N1/N5) or the exocyclic amine can undergo N-oxidation in the presence of peroxides or light.

Visualizing the Threat Landscape

DegradationPathways Target (1,5-Naphthyridin-2-yl) methanamine (Free Base) Carbamate Carbamate Salt (White/Off-white crust) Target->Carbamate Rapid Nucleophilic Attack Radical Benzylic Radical Intermediate Target->Radical H-Abstraction NOxide N-Oxide (Yellow impurity) Target->NOxide Direct Oxidation CO2 Atmospheric CO2 (Moisture) CO2->Carbamate O2 Oxygen (O2) + Light (hv) O2->Radical Imine Imine Species (Unstable) Radical->Imine -H• Aldehyde Degradation Product: Aldehyde + Ammonia Imine->Aldehyde Hydrolysis (H2O)

Figure 1: The three primary degradation pathways. Note that CO₂ absorption (top path) is often faster than oxidation.

Part 2: Storage Protocols (Physical Containment)

If you must store the free base , you are fighting thermodynamics. You must remove the reagents of degradation: Oxygen, Light, and Carbon Dioxide.

Protocol A: The "Argon Blanket" (Recommended)

Nitrogen is lighter than air and mixes rapidly when a vial is opened. Argon is heavier than air and forms a stable "blanket" over your solid, providing superior protection for frequently accessed samples.[1]

ParameterSpecificationScientific Rationale
Vial Type Amber Glass, Class 1 HydrolyticBlocks UV light (<400nm) to prevent photo-excitation of the naphthyridine ring.
Cap Liner PTFE (Teflon) or Silicone/PTFEPolyethylene liners are permeable to O₂ and CO₂ over time. PTFE is impermeable.
Atmosphere Argon (Ar) > Nitrogen (N₂)Argon's density (1.78 g/L vs Air 1.22 g/L) displaces air from the vial bottom.
Temperature -20°C or -80°CArrhenius equation: lowering T by 10°C roughly halves the reaction rate.
Desiccant P₂O₅ or Activated SievesPrevents hydrolysis of any imine intermediates.

Step-by-Step Inert Storage:

  • Transfer the amine to an amber vial.

  • Insert a long needle connected to an Argon line deep into the vial (just above the solid).

  • Insert a short "vent" needle at the top.

  • Flow Argon at low psi for 60 seconds (do not blow the powder away).

  • Remove the vent needle first, then the gas needle.

  • Seal immediately with Parafilm® over the cap.

Part 3: Chemical Stabilization (The "Gold Standard")

Stop storing the free base. The most effective way to prevent oxidation and carbamate formation is to protonate the primary amine. The resulting ammonium salt is electron-poor (resisting oxidation) and lacks the lone pair required to react with CO₂.

Protocol B: Conversion to Dihydrochloride Salt

This protocol is self-validating: The product will precipitate, confirming conversion.

Reagents:

  • (1,5-Naphthyridin-2-yl)methanamine (Free Base)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl

Workflow:

SaltFormation Start Dissolve Free Base in minimal EtOH/MeOH Acid Add HCl (2.2 - 2.5 eq) Dropwise at 0°C Start->Acid Check Check pH (Target pH < 2) Acid->Check Precip Precipitate Forms (Add Et2O if needed) Check->Precip Filter Filter & Wash (Cold Et2O) Precip->Filter Dry Vacuum Dry Store at RT Filter->Dry

Figure 2: Salt formation workflow.[2] Protonation shuts down the nucleophilic attack vectors.

Detailed Steps:

  • Dissolution: Dissolve 100 mg of the amine in 1-2 mL of anhydrous Ethanol.

  • Acidification: Cool to 0°C. Add 2.5 equivalents of HCl (e.g., HCl in Dioxane). Note: We use >2 equivalents to ensure protonation of both the primary amine and the ring nitrogens, forming the dihydrochloride.

  • Precipitation: The salt should precipitate. If not, add cold Diethyl Ether dropwise until turbidity persists.

  • Isolation: Filter the solid. Wash with cold Ether.

  • Validation: The resulting solid is the dihydrochloride salt. It is stable at room temperature, insensitive to CO₂, and resistant to oxidation.

Part 4: Troubleshooting & QC (FAQ)

Q1: My sample has turned from white to yellow/brown. Is it ruined?

  • Diagnosis: This is likely surface oxidation or N-oxide formation.

  • Fix: If the bulk is still solid, perform a recrystallization . Dissolve in minimal hot ethanol, filter while hot (to remove insoluble polymers), and let cool. Alternatively, convert to the HCl salt (Protocol B)—the oxidized impurities usually stay in the mother liquor.

Q2: The NMR shows a new peak around 160-165 ppm in Carbon NMR, but the proton NMR looks messy.

  • Diagnosis: This is Carbamate formation .[2][3] The peak at ~164 ppm is the carbonyl of the carbamic acid salt (

    
    ).
    
  • Fix: This is reversible! Acidify the sample (Protocol B). The acid will decarboxylate the carbamate, releasing CO₂ and returning the pure amine salt.

Q3: Can I store this in DMSO solution?

  • Verdict: NO. DMSO is a mild oxidant (Swern oxidation precursor). Storing primary benzylic-like amines in DMSO for long periods can lead to slow oxidation to the imine/aldehyde. Use Acetonitrile or Methanol for short-term solution storage.

Q4: Why does the LCMS show a mass of M+16 or M+32?

  • Diagnosis: M+16 is the N-oxide (oxygen insertion). M+32 is the di-N-oxide (oxidation of both ring nitrogens).

  • Prevention: These are formed by peroxides in solvents (like old ether/THF) or light exposure. Ensure your storage solvents are peroxide-free.

References

  • Reactivity of Naphthyridines: Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews. Link

  • Amine-CO2 Reaction: Dibenedetto, A., et al. (2021).[2] Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Link

  • Inert Atmosphere Storage: Brown, R. E. (2018). Argon vs Nitrogen for Glove Box and Schlenk Line Applications. Ossila Technical Guides. Link

  • pKa and Protonation: Williams, R. (2022). pKa Data of Nitrogen Heterocycles. Organic Chemistry Data. Link

  • Benzylic Oxidation Mechanisms: Golec, B., et al. (2019). Photoinduced oxidation of naphthyridine derivatives. Photochemical & Photobiological Sciences. Link

Sources

Troubleshooting

Minimizing side reactions during (1,5-Naphthyridin-2-yl)methanamine functionalization

Technical Support Center: (1,5-Naphthyridin-2-yl)methanamine Functionalization Welcome to the technical support guide for the functionalization of (1,5-Naphthyridin-2-yl)methanamine. This resource is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1,5-Naphthyridin-2-yl)methanamine Functionalization

Welcome to the technical support guide for the functionalization of (1,5-Naphthyridin-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this valuable heterocyclic building block. The unique electronic properties and multiple reactive sites of the 1,5-naphthyridine core present specific challenges. This guide provides in-depth, field-tested solutions to help you minimize side reactions and maximize the yield and purity of your target compounds.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during common functionalization reactions.

Amide Bond Formation (Acylation)

Amide coupling is a cornerstone reaction, but the dual nucleophilicity of (1,5-Naphthyridin-2-yl)methanamine can lead to undesired products.

Question: My amide coupling reaction with a carboxylic acid is low-yielding, and I observe significant unreacted starting amine. What is the likely cause and how can I fix it?

Answer:

  • Probable Cause 1: Inadequate Carboxylic Acid Activation. The most common issue is inefficient activation of the carboxylic acid, leading to a slow or stalled reaction. Standard carbodiimide reagents like DCC or EDC alone may not be sufficient, especially with sterically hindered acids or the electron-deficient naphthyridine system.

  • Solution 1: Enhance Activation with Additives. The use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with your carbodiimide is crucial. These additives form highly reactive esters that accelerate the desired aminolysis while suppressing side reactions like racemization. For particularly challenging couplings, superior uronium/aminium or phosphonium salt-based reagents are recommended.

Coupling Reagent Pros Cons Recommendation
EDC/HOBt Cost-effective, water-soluble byproducts.Can be slow, potential for racemization.Good starting point for simple couplings.
HATU/DIPEA Very fast, high-yielding, low racemization.[1]More expensive, guanidinium byproducts.Recommended for most applications , especially with valuable or complex substrates.
PyBOP/DIPEA High efficiency, similar to HATU.Phosphonium byproducts can be tricky to remove.Excellent alternative to HATU.
  • Probable Cause 2: Suboptimal Base or pH. The choice and stoichiometry of the base are critical. An inappropriate base can fail to deprotonate the amine sufficiently or may cause side reactions.

  • Solution 2: Use a Non-Nucleophilic Hindered Base. N,N-Diisopropylethylamine (DIPEA) is the preferred base. It is non-nucleophilic and effectively scavenges the acid formed during the reaction without competing with the primary amine. Use 2-3 equivalents to ensure the reaction medium remains basic.

Question: I am observing a second product with a higher molecular weight, suggesting double acylation. Where is the second acylation occurring and how can it be prevented?

Answer:

  • Probable Cause: The second acylation is almost certainly occurring on one of the nitrogen atoms of the 1,5-naphthyridine ring.[2] The ring nitrogens, while less nucleophilic than the primary amine, can react with the highly electrophilic activated ester, especially if the reaction is run at elevated temperatures or for extended periods with a large excess of the activated acid.

  • Solution 1: Control Stoichiometry and Addition Order. Add the activated carboxylic acid (pre-activated with the coupling reagent for 5-10 minutes) slowly to the solution of (1,5-Naphthyridin-2-yl)methanamine and base. Use a modest excess of the acid (1.1-1.2 equivalents). This ensures the more nucleophilic primary amine reacts preferentially before a significant concentration of activated ester can react with the ring nitrogen.

  • Solution 2: Reduce Reaction Temperature. Perform the coupling at 0 °C to room temperature. Elevated temperatures that are sometimes used to drive sluggish reactions to completion will also accelerate the rate of the undesired N-ring acylation.

G

N-Alkylation

Direct alkylation can be a straightforward method for introducing alkyl groups, but selectivity is a major concern.

Question: My N-alkylation with an alkyl halide is producing a complex mixture. I suspect both over-alkylation of the primary amine and reaction on the naphthyridine ring. How can I achieve selective mono-alkylation on the primary amine?

Answer:

  • Probable Cause: This is a classic selectivity problem. You are facing two competing reactions:

    • Over-alkylation: The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a fast second alkylation to form a tertiary amine.

    • Ring-alkylation: Alkyl halides can react with the 1,5-naphthyridine nitrogens to form quaternary salts, a well-documented reaction pathway.[2]

  • Solution: Switch to Reductive Amination. For selective mono-alkylation, direct alkylation is often a poor choice. Reductive amination is the superior strategy as it is inherently self-limiting.[3] The reaction of (1,5-Naphthyridin-2-yl)methanamine with one equivalent of an aldehyde or ketone forms an imine (or iminium ion), which is then reduced in situ to the desired secondary amine. This method completely avoids the issue of ring alkylation and prevents over-alkylation because the secondary amine product does not react further with the aldehyde under these conditions.

// Nodes Start [label="{ (1,5-Naphthyridin-2-yl)methanamine | + R-X (Alkyl Halide) }", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired [label="{ Desired Product | Secondary Amine }", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side1 [label="{ Side Product 1 | Tertiary Amine (Over-alkylation) }", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side2 [label="{ Side Product 2 | Ring Alkylation (Quaternary Salt) }", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Desired [label="Desired Path\n(Primary Amine)", color="#34A853"]; Start -> Side2 [label="Side Reaction\n(Ring Nitrogen)", color="#EA4335", style=dashed]; Desired -> Side1 [label="Side Reaction\n(Over-alkylation)", color="#EA4335", style=dashed]; } ` Caption: Competing pathways in direct N-alkylation.

Reductive Amination

While reductive amination is the preferred method for N-alkylation, it has its own potential pitfalls.

Question: During my reductive amination, I am isolating the alcohol derived from my starting aldehyde/ketone instead of my desired secondary amine. What's going wrong?

Answer:

  • Probable Cause: The reducing agent is reducing your carbonyl starting material faster than it is reducing the iminium intermediate. This typically happens when using a strong reducing agent like sodium borohydride (NaBH₄) under conditions that do not favor imine formation.[3] Imine formation is often the rate-determining step and is reversible.[4]

  • Solution 1: Use a Weaker, More Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for reductive aminations.[5][6] It is a milder reducing agent that will rapidly reduce the protonated iminium ion but reacts only very slowly with aldehydes and ketones. This selectivity allows the imine-iminium equilibrium to be established before reduction occurs.

  • Solution 2: Optimize Reaction pH. Imine formation is typically favored under weakly acidic conditions (pH 4-6).[5] This can be achieved by adding a small amount of acetic acid to the reaction. The acid catalyzes imine formation and ensures the intermediate is protonated to the more reactive iminium ion, which is readily reduced by STAB.

  • Solution 3: Pre-form the Imine. For particularly sluggish carbonyls, you can pre-form the imine before adding the reducing agent. Mix the amine and aldehyde in a solvent like dichloroethane (DCE) or methanol, often with a dehydrating agent like molecular sieves, for 1-2 hours. Once imine formation is complete (as monitored by TLC or LC-MS), add the reducing agent.

Reducing Agent Reactivity Optimal Conditions Comments
NaBH(OAc)₃ (STAB) Mild: Reduces iminiums >> aldehydes/ketones.Weakly acidic (AcOH), solvents like DCE, THF.[6]Highly recommended. Tolerates a wide range of functional groups.
NaBH₃CN Mild: Reduces iminiums >> aldehydes/ketones.Weakly acidic (pH 4-6), typically in MeOH.[3]Effective, but raises cyanide toxicity/disposal concerns.
NaBH₄ Strong: Reduces aldehydes/ketones and imines.Requires pre-formation of the imine.[6]Prone to reducing the starting carbonyl, leading to alcohol byproduct.

Part 2: Frequently Asked Questions (FAQs)

Q1: The 1,5-naphthyridine ring seems to affect my reaction outcomes. Why is that?

The 1,5-naphthyridine ring system is electron-deficient due to the presence of two electronegative nitrogen atoms. This has two major consequences:

  • Deactivation: The electron-withdrawing nature of the ring slightly reduces the nucleophilicity of the primary amine compared to a simple benzylamine. This can make reactions like acylation more sluggish, reinforcing the need for highly active coupling reagents.

  • Ring Reactivity: The nitrogen atoms themselves are nucleophilic centers and can compete with the primary amine in reactions with strong electrophiles, as seen in alkylation and aggressive acylation conditions.[2]

Q2: Should I consider using a protecting group for the primary amine?

Generally, it is preferable to functionalize the primary amine directly. Protecting it (e.g., as a Boc-carbamate), performing a reaction elsewhere, and then deprotecting adds steps and reduces overall yield. However, if you need to perform a reaction that is incompatible with a primary amine (e.g., a reaction requiring a very strong base or a nucleophilic addition where the amine could interfere), then protection is a valid strategy. Boc protection (using Boc₂O) and deprotection (using TFA or HCl) is the most common and reliable method.

Q3: What are the best all-purpose starting conditions for a new functionalization reaction on this scaffold?

For a new amide coupling , start with HATU (1.1 eq.), DIPEA (2.5 eq.), and your carboxylic acid (1.1 eq.) in DMF at room temperature. For a new N-alkylation , always opt for reductive amination. Use your aldehyde/ketone (1.0-1.1 eq.) and STAB (1.5 eq.) in DCE with a catalytic amount of acetic acid at room temperature.

Part 3: Key Experimental Protocols

Protocol 3.1: Optimized Amide Coupling via HATU

This protocol describes a robust method for coupling a generic carboxylic acid (R-COOH) to (1,5-Naphthyridin-2-yl)methanamine.

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir for 2 minutes.

  • Activation: Add DIPEA (2.5 mmol) to the flask. Stir the mixture at room temperature for 10 minutes. The solution may turn yellow, which is characteristic of the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve (1,5-Naphthyridin-2-yl)methanamine (1.0 mmol) in anhydrous DMF (3 mL). Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 3.2: Selective Mono-N-Alkylation via Reductive Amination

This protocol details the selective synthesis of a secondary amine using an aldehyde (R-CHO) and STAB.

  • Setup: To a flask containing a stir bar, add (1,5-Naphthyridin-2-yl)methanamine (1.0 mmol) and the aldehyde (1.05 mmol).

  • Solvent and Catalyst: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) followed by glacial acetic acid (0.1 mmol). Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may bubble slightly.

  • Reaction: Stir the reaction at room temperature for 3-6 hours, or until the starting materials are consumed as indicated by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Stir for 15 minutes. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via column chromatography to obtain the pure secondary amine.

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  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi8lt3XGMXG9X2HggrBx3LD7lNm7Q6_VEJcUn-AKXMTaA6djo0rl1Q4cz__Pfgl5z-v9whfSTVCwnob4dr7X8XcYIvSfiL2WfWXdN8hzp-gbD43Ch9Z2EJyouzn-IrYFw1_mo1vB7Mk2yytl2r4biI9MdP_hHviqUKG8zFUI6YeLU=]
  • Penanen, P. R., & Wang, Y. (2011). U.S. Patent Application No. 13/098,859. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAJ7nzX9j4elbUzKHYKE365RgIbqvcW1TwsAtQCr-h2-pCf6NVpzNhs3SpwF3l7zAq2eMQfpERsLDhyv6Zau1iW65uBDxy6z1bENLa7qEO8zWcZivR9qIJOannZhGmPoprHHxH8AuiOBnS92jZjYc=]
  • Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEts3vVdsqritehD2TiJRJlSTdwOcvRZrS9oAzoxr9_Im0CRcoJ-wgzhPyxSftUFSqcxgQ53jIOUDm7c-1-IuU-3idcLqBkVJ5O1By7xC5M0_4kVsjuA-xQoBUJDEuEOk-IjqC6-JWpy-PDRnjF3exx4UlfogqZ0xq3cCsgkOw-5v5SaY8LrmqdSVnN7Nn9mYQC4aBo4wwj30ouIi2eth4Tsw1OP1voK6Pi6FA98GgXmegSysdnem0=]
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Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: ¹H NMR Spectrum Analysis of (1,5-Naphthyridin-2-yl)methanamine

For researchers and drug development professionals, the 1,5-naphthyridine scaffold represents a privileged pharmacophore, offering unique hydrogen-bonding capabilities and metabolic stability. Specifically, (1,5-Naphthyr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the 1,5-naphthyridine scaffold represents a privileged pharmacophore, offering unique hydrogen-bonding capabilities and metabolic stability. Specifically, (1,5-Naphthyridin-2-yl)methanamine (CAS: 1060816-75-2) serves as a critical bidentate ligand and synthetic building block. However, differentiating this compound from its positional isomers—such as 1,8-naphthyridine derivatives—requires a rigorous understanding of its ¹H Nuclear Magnetic Resonance (NMR) spectral footprint.

This guide objectively deconstructs the ¹H NMR profile of (1,5-Naphthyridin-2-yl)methanamine, compares its performance and spectral characteristics against alternative building blocks, and provides a self-validating experimental protocol for high-fidelity data acquisition.

Electronic Causality: Mapping the ¹H NMR Chemical Shifts

To accurately interpret the ¹H NMR spectrum of (1,5-Naphthyridin-2-yl)methanamine, one must first understand the electronic causality dictated by the 1,5-naphthyridine core. The parent unsubstituted 1,5-naphthyridine possesses


 symmetry, which is broken upon substitution at the C2 position.

The two nitrogen atoms (N1 and N5) exert powerful inductive and resonance electron-withdrawing effects.

  • The N5 Influence (Ring 2): The protons on the unsubstituted ring (H6, H7, H8) are strongly deshielded. The α-proton (H6) is positioned directly adjacent to N5, pushing its chemical shift remarkably downfield to approximately 8.95 ppm. The γ-proton (H8) appears near 8.45 ppm, while the β-proton (H7) resonates around 7.75 ppm[1].

  • The N1 Influence (Ring 1): The substitution of the aminomethyl group (-CH₂NH₂) at C2 replaces the H2 proton. The remaining protons on this ring (H3 and H4) experience deshielding from N1, but to a slightly lesser extent than Ring 2 due to the electron-donating hyperconjugation of the alkyl substituent. H4 (γ to N1) appears as a doublet near 8.35 ppm, and H3 (β to N1) appears as a doublet near 7.60 ppm.

  • The Aliphatic Side Chain: The methylene protons (-CH₂-) are isolated between the aromatic ring and the amine, appearing as a sharp singlet integrating to 2H near 4.20 ppm. The amine protons (-NH₂) typically appear as a broad singlet between 1.80 and 2.50 ppm, highly dependent on solvent exchange rates and concentration.

Comparative Spectral Data: Differentiating Naphthyridine Isomers

In drug discovery, selecting the correct isomer is critical for target binding (e.g., kinase hinge-binding motifs). Below is a comparative analysis of (1,5-Naphthyridin-2-yl)methanamine against its primary structural alternative, (1,8-Naphthyridin-2-yl)methanamine, and a simpler analog, (Pyridin-2-yl)methanamine.

Proton Environment(1,5-Naphthyridin-2-yl)methanamine(1,8-Naphthyridin-2-yl)methanamine(Pyridin-2-yl)methanamineCausality / Diagnostic Value
H-α to Nitrogen ~8.95 ppm (dd, H6)~9.05 ppm (dd, H7)~8.55 ppm (ddd, H6)N8 in the 1,8-isomer creates a stronger localized deshielding zone than N5 in the 1,5-isomer[2].
H-γ to Nitrogen ~8.45 ppm (d, H8)~8.15 ppm (dd, H5)~7.65 ppm (td, H4)1,5-naphthyridine shows a distinct doublet for H8, whereas 1,8-naphthyridine shows a doublet of doublets for H5.
H-β to Nitrogen ~7.75 ppm (dd, H7)~7.55 ppm (dd, H6)~7.15 ppm (ddd, H5)Beta protons are least affected by the nitrogen lone pairs, serving as baseline aromatic markers[1].
Ring 1 Protons ~8.35 (d, H4), ~7.60 (d, H3)~8.20 (d, H4), ~7.50 (d, H3)~7.25 (d, H3)Ortho-coupling (

Hz) is consistent across fused bicyclic systems.
-CH₂- Group ~4.20 ppm (s, 2H)~4.15 ppm (s, 2H)~3.95 ppm (s, 2H)The extended π-system of naphthyridines slightly deshields the methylene group compared to pyridine.
Visual Workflows and Decision Trees

To streamline the analytical process, the following logical architectures map out the experimental workflow and the specific decision tree for isomer differentiation.

NMR_Workflow Start Compound Synthesis & Purification Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Prep Sample Preparation (10-15 mg in 0.6 mL) Solvent->Prep Acquisition 1H NMR Acquisition (400-600 MHz, 298K) Prep->Acquisition Processing FID Processing (FT & Phase Corr.) Acquisition->Processing Analysis Spectral Analysis (Multiplet ID) Processing->Analysis

Workflow for 1H NMR sample preparation, acquisition, and spectral processing.

Isomer_Differentiation Core Naphthyridinylmethanamine Isomer Analysis N15 1,5-Naphthyridine Core (Asymmetric N) Core->N15 N18 1,8-Naphthyridine Core (Adjacent N) Core->N18 H6_15 H6 Proton: ~8.9 ppm (Deshielded by N5) N15->H6_15 Coupling15 H3/H4 Coupling: ~8.5 Hz N15->Coupling15 H7_18 H7 Proton: ~9.0 ppm (Deshielded by N8) N18->H7_18 Coupling18 H3/H4 Coupling: ~8.3 Hz N18->Coupling18

Logical decision tree for differentiating 1,5- and 1,8-naphthyridine isomers via 1H NMR.
Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and trust in the spectral data, the following protocol establishes a self-validating system for analyzing (1,5-Naphthyridin-2-yl)methanamine.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 10–15 mg of the purified (1,5-Naphthyridin-2-yl)methanamine. Dissolve completely in 0.6 mL of Chloroform-d (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.
    
  • Causality: Utilizing 10–15 mg ensures an optimal signal-to-noise (S/N) ratio. Exceeding this concentration can lead to viscosity-induced line broadening and unpredictable shifting of the exchangeable -NH₂ protons due to intermolecular hydrogen bonding[3].

Step 2: Instrument Calibration & Locking

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the

    
     solvent. Tune and match the probe specifically for the ¹H frequency.
    
  • Causality: Locking to deuterium compensates for magnetic field drift over time. Tuning the probe maximizes the efficiency of the radiofrequency (RF) pulse, ensuring quantitative integration accuracy for the -CH₂- and aromatic protons.

Step 3: Shimming and Acquisition

  • Action: Perform gradient shimming (Z1, Z2, Z3, etc.) until the TMS signal achieves a line width at half-height (

    
    ) of < 1.0 Hz. Set the acquisition parameters: 30° pulse angle, a relaxation delay (D1) of 1.5 to 2.0 seconds, and 16 to 64 scans.
    
  • Causality: A narrow TMS line width is the ultimate self-validation of magnetic field homogeneity. A sufficient D1 delay ensures complete longitudinal relaxation (

    
    ) of the rigid naphthyridine core protons, preventing integration truncation.
    

Step 4: Processing and Internal Validation

  • Action: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform zero-order and first-order phase corrections to yield purely absorptive peak shapes. Apply a baseline correction. Finally, explicitly reference the TMS peak to exactly 0.00 ppm.

  • Causality: Accurate phase and baseline corrections are mandatory for resolving the complex doublet-of-doublets (dd) splitting patterns of the H6 and H7 protons. Referencing to TMS ensures that the subtle 0.1 ppm differences between 1,5- and 1,8-naphthyridine isomers can be trusted as structural indicators rather than calibration errors.

References

1.[1] Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. Dalton Transactions. URL:[Link] 2.[2] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. URL: [Link] 3.[3] A Digital and Interactive Tool to Learn 1H NMR Spectroscopy: The SpinDrops Learning Environment. Journal of Chemical Education. URL:[Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 1,5-Naphthyridine Amines

Executive Summary 1,5-Naphthyridine amines are critical scaffolds in modern drug discovery, particularly as kinase inhibitors and antimalarial agents. Their electron-deficient bicyclic structure presents unique challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Naphthyridine amines are critical scaffolds in modern drug discovery, particularly as kinase inhibitors and antimalarial agents. Their electron-deficient bicyclic structure presents unique challenges in analytical characterization. This guide objectively compares the two primary mass spectrometry (MS) ionization modalities—Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) —for the structural elucidation of these compounds.

While EI remains the gold standard for library matching, this guide demonstrates why ESI-MS/MS (specifically High-Resolution Q-TOF or Orbitrap) is the superior alternative for biological application, offering distinct fragmentation pathways that preserve the protonated molecular ion while allowing controlled structural interrogation.

Part 1: Structural Context & Ionization Strategy

The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at the 1 and 5 positions. The presence of exocyclic amine groups (primary, secondary, or tertiary) adds basicity and directs fragmentation.

Comparative Analysis: ESI vs. EI

The choice of ionization technique dictates the observed spectral fingerprint.

FeatureAlternative A: Electron Ionization (EI) Alternative B: ESI-MS/MS (Recommended)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric Field)
Primary Ion Radical Cation

Protonated Molecule

Fragmentation Spontaneous, extensive in-sourceControlled (Collision Induced Dissociation - CID)
Detection Limit Nanogram rangePicogram/Femtogram range
Applicability Pure synthetic intermediates (GC-MS)Biological matrices/Metabolites (LC-MS)
Key Limitation Molecular ion often absent/weakAdduct formation (

,

)

Expert Insight: For 1,5-naphthyridine amines, ESI is preferred because the basic nitrogens (pKa ~3-4 for the ring, higher for the amine) readily protonate. EI often leads to excessive fragmentation that obscures the molecular weight, a critical parameter in early-stage screening.

Part 2: Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is essential for validating compound identity. The fragmentation of amino-1,5-naphthyridines follows two distinct pathways depending on the ionization method.

Pathway A: The ESI-CID Pathway (Proton-Driven)

In ESI, the proton localizes on the most basic site (typically the ring nitrogen or the exocyclic amine).

  • Deamination (Neutral Loss of 17 Da): For primary amines, the first step is often the loss of ammonia (

    
    ).
    
    • Mechanism:[1] Proton transfer from the ring nitrogen to the amine group, followed by inductive cleavage.

    • Observation: Transition from

      
       to 
      
      
      
      .
  • Ring Degradation (Loss of HCN - 27 Da): The hallmark of naphthyridine cores is the sequential loss of Hydrogen Cyanide (HCN).

    • Mechanism:[1] Retro-Diels-Alder (RDA) type collapse of the pyridine ring.

    • Observation:

      
      .
      
Pathway B: The EI Pathway (Radical-Driven)

In EI, the radical cation drives alpha-cleavage.

  • Alpha-Cleavage: If alkyl chains are present on the amine, the bond adjacent to the nitrogen breaks.

    • Observation: Base peak often corresponds to the iminium ion fragment.

  • Ring Contraction: Similar to ESI, but often accompanied by the loss of

    
     (acetylene, 26 Da) alongside HCN.
    
Visualization of Fragmentation Logic

FragmentationPathway Fig 1. Characteristic ESI-CID Fragmentation Pathway of Amino-1,5-Naphthyridines Parent Parent Ion [M+H]+ Inter1 Deaminated Ion [M+H - NH3]+ Parent->Inter1 Loss of NH3 (17 Da) (Primary Amine) Inter2 Ring Opening [M+H - NH3 - HCN]+ Inter1->Inter2 Loss of HCN (27 Da) (Pyridine Ring Collapse) Final Core Fragment (Fused Ring Remnant) Inter2->Final Further Degradation (-C2H2)

Caption: Step-wise degradation logic for protonated 1,5-naphthyridine amines under collision-induced dissociation.

Part 3: Experimental Protocol (LC-MS/MS)

To replicate these results, the following self-validating protocol is recommended. This workflow is optimized for separating isomers (e.g., distinguishing 1,5- from 1,6-naphthyridines) which often co-elute but fragment differently.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

LC Conditions (Reverse Phase)
  • Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (ESI+)[1][2][3]
  • Capillary Voltage: 3.5 kV (Standard for ESI).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Why? Low CE preserves the parent ion; High CE reveals the HCN loss fingerprint.

Workflow Diagram

Workflow Fig 2. Optimized LC-MS/MS Workflow for Naphthyridine Characterization Sample Sample Prep (1 µg/mL in 50:50 ACN:H2O) LC LC Separation (C18 Column, Gradient) Sample->LC Ionization ESI Source (+) (Protonation [M+H]+) LC->Ionization Filter Q1 Filter (Select Parent m/z) Ionization->Filter Collision Collision Cell (q2) (Ramp 10-40 eV) Filter->Collision Detection TOF/Detector (Fragment Analysis) Collision->Detection

Caption: Standardized workflow for ensuring reproducible fragmentation data.

Part 4: Data Summary & Interpretation

When analyzing the spectra, use the following reference table to assign peaks.

Fragment IonMass Shift (

m/z)
Structural Interpretation

0Protonated Molecular Ion (Confirm MW)

-17Loss of

(Primary Amine present)

-27Loss of HCN (Diagnostic of N-heterocycle)

-44Combined loss (

)

-28Loss of

(If ethyl substituted) or CO (if amide)
Troubleshooting
  • Issue: No molecular ion observed in EI.

    • Solution: Switch to ESI. The radical cation is too unstable.

  • Issue: Sodium adducts (

    
    , +22 Da) dominating ESI spectrum.
    
    • Solution: Desalt sample or switch mobile phase modifier to Ammonium Formate to force

      
       or 
      
      
      
      .

References

  • MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]

  • Waters Corporation. Common Ionization Methods: Electron Ionization (EI) vs Chemical Ionization (CI). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). Retrieved from [Link]

Sources

Validation

Naphthyridine Methanamines: Structural Topology &amp; Bioisosteric Profiling

Executive Summary: The Case for Naphthyridine Methanamines In Fragment-Based Drug Discovery (FBDD), the naphthyridine methanamine scaffold represents a high-value "privileged structure." Unlike the ubiquitous quinoline o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Naphthyridine Methanamines

In Fragment-Based Drug Discovery (FBDD), the naphthyridine methanamine scaffold represents a high-value "privileged structure." Unlike the ubiquitous quinoline or isoquinoline analogues, naphthyridines offer a tunable electronic landscape through their dual-nitrogen heterocyclic core. The addition of a methanamine (


) tail converts these planar aromatic rings into three-dimensional vectors capable of precise hydrogen bond networking.

This guide objectively compares the 1,5- , 1,6- , and 1,8-naphthyridine isomers. We analyze how the positional isomerism of the ring nitrogens alters the basicity, dipole moment, and exit vector of the methanamine substituent, directly impacting potency and metabolic stability in kinase and GPCR targets.

Structural & Electronic Profiling

The choice of isomer dictates the physicochemical "personality" of the molecule. The table below synthesizes experimental pKa values and electronic properties, critical for predicting solubility and membrane permeability.

Table 1: Comparative Physicochemical Properties[1]
Isomer ScaffoldRing Nitrogen pKa (Exp.)Dipole MomentMethanamine Vector GeometryKey Feature
1,5-Naphthyridine 2.91Low (

D)
CentrosymmetricMetabolic Stability: Low dipole reduces rapid clearance; excellent quinoline bioisostere.
1,8-Naphthyridine 3.39High (> 4.0 D)Acute Angle (Bidentate)Metal Chelation: Nitrogen lone pairs are parallel, ideal for Mg²⁺ bridging in polymerase/integrase active sites.
1,6-Naphthyridine ~3.8ModerateAsymmetricElectronic Push-Pull: Higher basicity at N6 facilitates salt bridge formation in specific pockets (e.g., MAO-B).
2,6-Naphthyridine ~2.1 (est)LowLinearRare Space: Harder to synthesize but offers unique exit vectors for "long" binding pockets.

Scientist's Note: The pKa of the methanamine primary amine is typically ~8.5–9.5. However, the ring nitrogens are the differentiator. 1,5-naphthyridine is significantly less basic than 1,8-naphthyridine due to electronic repulsion patterns. If your target requires a neutral scaffold at physiological pH to cross the blood-brain barrier (BBB), 1,5-naphthyridine is the superior starting point.

Vector Analysis & SAR Logic

In drug design, the "exit vector" is the angle at which a substituent (the methanamine linker) projects from the core.

The "Bite Angle" Effect (1,8-Isomer)

The 1,8-naphthyridine system is unique because the N1 and N8 lone pairs face the same region. When a methanamine group is added (e.g., at position 2), it creates a tridentate-like environment or a specific steric clash depending on rotation. This is the scaffold of choice for antibacterials (e.g., nalidixic acid analogs) where metal coordination is part of the mechanism.

The "Linear" Bioisostere (1,5-Isomer)

The 1,5-isomer mimics the naphthalene/quinoline shape but with improved solubility. A methanamine at C4 projects into solvent space similarly to the C4-position of quinoline but with a lower lipophilicity (LogP), improving the drug-likeness (QED) score.

Decision Pathway: Selecting the Right Isomer

SAR_Logic Start Target Binding Site Analysis Metal Requires Metal Ion (Mg2+, Zn2+) coordination? Start->Metal Solubility Is Solubility/LogP a limiting factor? Metal->Solubility No Iso18 Select 1,8-Naphthyridine (High Dipole, Chelation) Metal->Iso18 Yes (e.g. Integrase) Iso15 Select 1,5-Naphthyridine (Low Dipole, Stable) Solubility->Iso15 Yes (Need lower LogP) Iso16 Select 1,6-Naphthyridine (Mixed Vector) Solubility->Iso16 No (Need specific H-bond)

Figure 1: Strategic decision tree for selecting naphthyridine isomers based on binding site requirements.

Synthetic Accessibility & Protocols

Synthesis of the methanamine handle (


) is generally achieved via the reduction of a nitrile (

) or amide precursor. However, the electron-deficient nature of naphthyridines makes them susceptible to nucleophilic attacks during these steps.
General Synthetic Workflow (Graphviz)

Synthesis_Workflow Precursor Amino-Pyridine Precursor Cyclization Skraup/Gould-Jacobs Cyclization Precursor->Cyclization + Glycerol/Malonate Intermediate Naphthyridine Ester/Halide Cyclization->Intermediate FGI FGI: Conversion to Nitrile (-CN) Intermediate->FGI Pd(0), Zn(CN)2 Reduction Reduction (Raney Ni or Borane) FGI->Reduction H2, Catalyst Product Naphthyridine Methanamine Reduction->Product

Figure 2: Standard synthetic pathway from pyridine precursors to naphthyridine methanamines.

Validated Protocol: Synthesis of 1,5-Naphthyridine-4-Methanamine

Context: This protocol avoids the use of lithium aluminum hydride (LAH), which can cause ring reduction in electron-deficient naphthyridines.

Prerequisites:

  • Precursor: 1,5-naphthyridine-4-carbonitrile.

  • Catalyst: Raney Nickel (slurry in water).

  • Solvent: Methanolic Ammonia (7N).

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1.0 eq of 1,5-naphthyridine-4-carbonitrile in 7N

    
     in MeOH (concentration ~0.1 M).
    
  • Catalyst Addition: Carefully add Raney Nickel (50% wt/wt relative to substrate) under an argon blanket. Safety: Raney Ni is pyrophoric.

  • Hydrogenation: Seal the vessel and purge with

    
     three times. Pressurize to 40 psi (approx 2.7 bar) and stir vigorously at room temperature for 4–6 hours.
    
  • Monitoring: Monitor reaction via LC-MS. The nitrile peak (M+) will disappear, replaced by the amine peak (M+4).

  • Workup: Filter the mixture through a Celite pad (keep wet to prevent fire). Wash the pad with MeOH.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via reverse-phase flash chromatography (C18 column) using a water/acetonitrile gradient (0.1% Formic acid).

Why this works: The use of methanolic ammonia suppresses the formation of secondary amines (dimerization), a common side reaction in nitrile reductions.

Biological Performance Data

Antibacterial Activity (1,8-Isomer Dominance)

The 1,8-naphthyridine core is the foundation of Nalidixic Acid and Gemifloxacin .

  • Mechanism: Inhibition of DNA Gyrase / Topoisomerase IV.[1]

  • Data Point: 1,8-naphthyridine derivatives often show MIC values < 0.1

    
     against Gram-negative bacteria, whereas 1,5-isomers are typically inactive in this specific domain due to the lack of the N1-N8 "bite" required for the enzyme-DNA-drug complex.
    
Kinase Inhibition (1,5-Isomer Utility)

In kinase drug discovery (e.g., PI3K, mTOR), the 1,5-naphthyridine scaffold serves as a planar hinge binder.

  • Advantage: The C4-methanamine group can extend into the ribose binding pocket, forming H-bonds with Asp/Glu residues.

  • Selectivity: 1,5-naphthyridines often show cleaner selectivity profiles compared to quinolines because the N5 nitrogen repels metabolic enzymes (CYP450) that typically attack the C5-C8 ring of quinolines.

References

  • Brown, D. J. (2008).[2] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.[2] (Foundational text on naphthyridine synthesis and properties).

  • Litvinov, V. P. (2004). "Structure, physical, and chemical properties of naphthyridines." Russian Chemical Reviews, 73(7). (Detailed electronic property analysis).

  • Moustafa, S. M. N., et al. (2021). "Synthesis and Evaluating the Anticandidal Activities of Triazino[4,3‐a]Quinolinecarboxylate Derivatives." Chemistry & Biodiversity. (Comparative biological data on fused systems).

  • PubChem Compound Summary. (2025). "1,5-Naphthyridine."[2][3][4][5][6][7][8][9] National Center for Biotechnology Information. (Source for pKa and safety data).

  • Sakai, N., et al. (2012).[10] "A single-step, facile synthesis of 1,8-naphthyridine derivatives."[10] Organic Letters, 14(3), 836-839.[10] (Source for MCR synthesis protocols).

Sources

Comparative

Technical Guide: The 1,5-Naphthyridine vs. Pyridine Scaffold Switch in Medicinal Chemistry

Topic: Benchmarking (1,5-Naphthyridin-2-yl)methanamine against Pyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking (1,5-Naphthyridin-2-yl)methanamine against Pyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Bicyclic Advantage

In medicinal chemistry, the transition from a monocyclic (pyridin-2-yl)methanamine to the bicyclic (1,5-naphthyridin-2-yl)methanamine is rarely a trivial "me-too" modification. It represents a strategic "scaffold hop" designed to alter electronic distribution, increase lipophilic surface area for


-stacking interactions, and modulate basicity without significantly increasing molecular weight.

This guide benchmarks the 1,5-naphthyridine scaffold against its pyridine analog. While the pyridine ring is a ubiquitous fragment, the 1,5-naphthyridine system offers unique vectors for optimization, particularly in kinase and GPCR programs where the additional nitrogen atom and fused ring system can induce distinct binding modes and metabolic profiles.

Key Differentiator: The 1,5-naphthyridine core is significantly less basic than pyridine and quinoline, altering protonation states at physiological pH and reducing hERG liability risks associated with high basicity. However, this comes at the cost of increased susceptibility to cytosolic Aldehyde Oxidase (AO) metabolism.

Chemical & Physical Profiling[1][2]

The following table contrasts the core properties of the two scaffolds. Note the shift in Lipophilicity (LogP) and Ring Basicity (pKa), which are the primary drivers for this substitution.

Table 1: Physicochemical Benchmarking
Property(Pyridin-2-yl)methanamine(1,5-Naphthyridin-2-yl)methanamineImpact on Drug Design
Molecular Weight 108.14 Da159.19 Da+51 Da (Minimal impact on LE)
cLogP ~0.6~1.3Increased permeability; higher hydrophobic binding potential.
TPSA ~39 Ų~52 ŲSlight increase; maintains good oral bioavailability range.
Ring pKa (N) 5.2 (Pyridine N)~2.9 (Naphthyridine N)Critical: The 1,5-naphthyridine ring is far less basic, reducing lysosomal trapping and hERG risk.
Side Chain pKa ~9.0 (Primary Amine)~8.8 (Primary Amine)Minimal change; dominant ionization center remains the amine.
Electronic Character Electron-deficientHighly Electron-deficientThe 1,5-system is more susceptible to nucleophilic attack (e.g., metabolic oxidation).
Structural Visualization

G Pyridine Pyridine Scaffold (Monocyclic) Properties Property Shift Pyridine->Properties + Fused Ring + Nitrogen (N5) Naphthyridine 1,5-Naphthyridine Scaffold (Bicyclic) Properties->Naphthyridine Result: Lower pKa Higher LogP AO Liability

Figure 1: Structural evolution from pyridine to 1,5-naphthyridine showing the key property shifts.

Synthetic Accessibility & Scalability

While (pyridin-2-yl)methanamine is commercially ubiquitous, the 1,5-naphthyridine analog requires specific construction. The most robust route avoids direct ring closure to the amine and instead utilizes the Reissert-Henze functionalization of the N-oxide to install the nitrile, followed by reduction.

Comparative Synthetic Workflows

Synthesis cluster_0 Route A: Pyridine Analog (Trivial) cluster_1 Route B: 1,5-Naphthyridine Analog (De Novo) P_Start 2-Cyanopyridine P_End (Pyridin-2-yl)methanamine P_Start->P_End H2, Pd/C or LAH Reduction N_Start 1,5-Naphthyridine N_Oxide 1,5-Naphthyridine 1-oxide N_Start->N_Oxide mCPBA or H2O2 (N-Oxidation) N_Cyano 2-Cyano-1,5- naphthyridine N_Oxide->N_Cyano TMSCN, PhCOCl (Reissert-Henze) N_End (1,5-Naphthyridin-2-yl) methanamine N_Cyano->N_End Raney Ni, H2 (Nitrile Reduction)

Figure 2: Synthetic pathways.[1][2][3][4] Route B highlights the regioselective installation of the C2-substituent via N-oxide activation.

Expert Insight: The Aldehyde Oxidase (AO) Liability

This is the most critical "watch-out" factor when switching to 1,5-naphthyridine.

Unlike pyridines, which are primarily metabolized by CYP450 enzymes, electron-deficient bicyclic systems like 1,5-naphthyridine are prime substrates for cytosolic Aldehyde Oxidase (AO) . AO nucleophilically attacks the electron-deficient carbon alpha to the nitrogen (C2 or C4 positions).

  • Mechanism: The 1,5-naphthyridine core is highly activated for nucleophilic attack. If the C2 position is substituted (e.g., with the methanamine tail), AO may attack the C4 or C8 positions , converting the drug into a lactam (naphthyridinone).

  • Consequence: Rapid clearance in humans (which have high AO activity) that is not predicted by standard microsome stability assays (which lack cytosolic enzymes).

  • Mitigation Strategy: If high clearance is observed in hepatocytes but not microsomes, suspect AO metabolism.[5] Block the C4/C8 positions with small alkyl groups (methyl) or electron-donating groups (methoxy) to sterically or electronically deactivate the ring.

Experimental Protocols

Protocol A: Synthesis of (1,5-Naphthyridin-2-yl)methanamine

Step 1: N-Oxidation

  • Dissolve 1,5-naphthyridine (1.0 eq) in DCM.

  • Add m-CPBA (1.1 eq) portion-wise at 0°C.

  • Stir at RT for 4 hours. Monitor by TLC (highly polar product).

  • Workup: Wash with sat. NaHCO3, dry over Na2SO4, and concentrate. The N-oxide is often used without further purification.

Step 2: Reissert-Henze Cyanation (Critical Step)

  • Dissolve 1,5-naphthyridine-1-oxide (1.0 eq) in dry DCM.

  • Add Trimethylsilyl cyanide (TMSCN) (1.5 eq). Caution: HCN source.

  • Add Benzoyl chloride (1.1 eq) dropwise at 0°C. This activates the N-oxide.

  • Stir at RT for 12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Purify via flash chromatography (EtOAc/Hexane) to isolate 2-cyano-1,5-naphthyridine .

Step 3: Nitrile Reduction

  • Dissolve 2-cyano-1,5-naphthyridine in MeOH saturated with NH3 (to prevent secondary amine formation).

  • Add Raney Nickel (catalytic amount, pre-washed).

  • Hydrogenate at 40 psi H2 for 6 hours.

  • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate to yield the crude amine. Convert to HCl salt for stability.

Protocol B: pKa Determination (Spectrophotometric)

Since the ring pKa is low (~3.0), potentiometric titration is difficult. Use UV-metric titration.

  • Prepare a 50 µM solution of the compound in water.

  • Titrate from pH 1.5 to pH 11 using HCl and NaOH.

  • Monitor the UV spectrum shift. The naphthyridine ring protonation will cause a bathochromic shift (red shift) in the

    
     around pH 2.5–3.5. The primary amine will show a shift around pH 8.5–9.5.
    

References

  • Litmus Test for Aldehyde Oxidase: Barr, J. T., et al. "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." ACS Medicinal Chemistry Letters, 2014.

  • Naphthyridine Synthesis Review: Masdeu, C., et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 2020.[6][7]

  • Physicochemical Properties: "1,5-Naphthyridine Compound Summary." PubChem, National Library of Medicine.

  • Bioisosterism & Design: Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, 2011.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1,5-Naphthyridin-2-YL)methanamine

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like (1,5-Naphthyridin-2-YL)methanamine demand a meticulous, protocol-driven approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety principles and regulatory compliance. The structure of this document is designed to logically flow from hazard identification to final waste transfer, ensuring every step is understood and justified.

Hazard Identification and Compound Profile

Therefore, a conservative approach is mandated. We must treat (1,5-Naphthyridin-2-YL)methanamine as a hazardous substance with the potential for oral toxicity, severe eye and skin irritation, and possible respiratory tract irritation.

PropertyInferred Value/InformationSource (Analogous Compound)
Molecular Formula C9H9N3-
GHS Hazard (Inferred) Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1); Skin Irritation (Category 2)[1]
Physical State Likely a solid or liquid at room temperature[4][5]
Chemical Class Nitrogen-containing heterocyclic compound; Primary amine-
Reactivity Hazards Strong base. Reacts with acids, acid chlorides, and strong oxidizing agents.[2][2]

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, all handling and disposal preparations must occur within a certified laboratory chemical fume hood to mitigate inhalation risks.[2][3] Proper personal protective equipment is non-negotiable.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause serious, irreversible eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which can lead to irritation or absorption.[2][6] Always check the manufacturer's glove compatibility chart.
Body Protection Fully-buttoned lab coatProvides a barrier against accidental spills on clothing and skin.[2]
Emergency Equipment An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[2]Ensures immediate decontamination in case of accidental exposure.

Spill Management Protocol

Immediate and correct response to a spill is critical to maintaining laboratory safety. The procedure differs based on the spill's magnitude.

Step-by-Step Spill Cleanup
  • Evacuate & Alert : Immediately alert personnel in the area and evacuate if the spill is large or if you feel unwell.

  • Secure the Area : Restrict access to the spill area. Shut off all ignition sources.[3]

  • Don PPE : Wear the appropriate PPE as detailed in Section 2. For larger spills, respiratory protection may be necessary, but only for trained and fit-tested personnel.[2]

  • Containment : For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Neutralization/Absorption :

    • For small spills, cautiously cover with an absorbent material.

    • For larger spills, after absorption, the material should be treated as hazardous waste.

  • Collection : Carefully scoop the absorbed material and contaminated debris into a designated, compatible, and clearly labeled hazardous waste container.[6] Use non-sparking tools if the compound or its solvent is flammable.[3]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

Spill_Response_Workflow cluster_assessment Initial Response cluster_cleanup Cleanup Protocol cluster_final Final Steps Assess Assess Spill (Size & Risk) Alert Alert Personnel & Secure Area Assess->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Absorbent Dike) PPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Decon Decontaminate Surface Collect->Decon Dispose Treat all materials as Hazardous Waste Decon->Dispose Report Report to EHS Dispose->Report

Spill Response Workflow for (1,5-Naphthyridin-2-YL)methanamine.

Proper Disposal Procedures

The cardinal rule of chemical disposal is that no amount of (1,5-Naphthyridin-2-YL)methanamine should be disposed of down the drain or in the regular trash .[7][8] All waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol
  • Waste Segregation : Collect waste containing (1,5-Naphthyridin-2-YL)methanamine separately from other waste streams.[9][10]

    • Rationale : Mixing incompatible waste streams can cause dangerous reactions, complicate the disposal process, and significantly increase disposal costs.[9] For example, mixing this basic amine with acidic waste could cause a violent exothermic reaction.

  • Container Selection : Use a dedicated, sealable, and airtight waste container that is compatible with the chemical.[2][9] The container must be in good condition, free from leaks, and clean on the outside.[10] The original reagent bottle is often the best choice for collecting waste of the same material.[10]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(1,5-Naphthyridin-2-YL)methanamine," along with the concentration and any other components in the solution. Affix a completed hazardous waste tag as required by your institution.[3]

  • Accumulation : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be in a well-ventilated location, such as a fume hood or a designated waste cabinet, and employ secondary containment to prevent spills.[3][9]

  • Arrange for Pickup : Once the container is full or is no longer being added to, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][8] Do not allow waste to accumulate for excessive periods.[10]

Disposal_Decision_Tree cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generated Containing (1,5-Naphthyridin-2-YL)methanamine SelectContainer Select Compatible, Leak-Proof Container Start->SelectContainer LabelContainer Label Clearly: 'Hazardous Waste' & List Contents SelectContainer->LabelContainer Segregate Segregate from Incompatible Waste (e.g., Acids) LabelContainer->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Containment Use Secondary Containment Store->Containment EHS Arrange Pickup by Institutional EHS or Licensed Contractor Containment->EHS

Waste Disposal Decision Pathway.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensuring that your groundbreaking research does not come at the cost of personal or environmental health. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

  • LookChem. 1,5-Naphthyridin-2-amine. Available at: [Link]

  • Greenbook. SDS US. Available at: [Link]

  • Washington State University. Standard Operating Procedure: Methylamine. Available at: [Link]

  • Rutgers University. Standard Operating Procedure for Methylamine. Available at: [Link]

  • US Environmental Protection Agency. OSHA Method 40: Methylamine. Available at: [Link]

  • PubChem. 1,5-Naphthyridin-2-amine. Available at: [Link]

  • PubChem. (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine. Available at: [Link]

  • Intrepid Coatings. Safety Data Sheet. Available at: [Link]

  • Greenbook. Liquid Concentrate Label. Available at: [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. Available at: [Link]

  • German-Jordanian University. Chemical Waste Management for Laboratories. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Defense Centers for Public Health - Aberdeen. Technical Information Paper: Hazardous Drug Waste Disposal. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

  • PubChemLite. 1,5-naphthyridin-2-amine (C8H7N3). Available at: [Link]

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Handling

Personal protective equipment for handling (1,5-Naphthyridin-2-YL)methanamine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic amines like (1,5-Naphthyridin-2-YL)methanamine (CAS: 1060816-75-2) requires moving beyond generic safety data sheets. In drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic amines like (1,5-Naphthyridin-2-YL)methanamine (CAS: 1060816-75-2) requires moving beyond generic safety data sheets. In drug discovery, this compound serves as a critical pharmacophore building block, but its chemical nature—a primary amine attached to a lipophilic naphthyridine core—presents specific operational hazards.

This guide provides a field-proven, mechanistically grounded protocol for the safe handling, operational workflow, and disposal of this compound, ensuring both scientific integrity and laboratory safety.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the molecular behavior of (1,5-Naphthyridin-2-YL)methanamine[1].

  • Corrosivity & Nucleophilicity: The primary amine moiety (-NH₂) possesses a highly reactive, unshared electron pair. This makes the molecule a strong nucleophile and a weak base[2]. Upon contact with biological tissues (which contain acidic and electrophilic sites), it rapidly undergoes exothermic reactions, leading to cellular saponification and severe chemical burns (Hazard Codes H314/H315)[3][4].

  • Dermal Penetration: The 1,5-naphthyridine bicyclic ring is highly lipophilic. This lipophilicity acts as a carrier, accelerating the penetration of the corrosive amine through the lipid bilayers of the skin[5].

  • Aerosolization & Inhalation: As a fine powder or volatile free base, it poses an acute inhalation hazard (H332/H335)[1]. Inhalation of amine dust or vapors can cause chemical pneumonitis and delayed pulmonary edema[4].

Quantitative PPE & Engineering Control Matrix

Standard latex or thin nitrile gloves offer virtually zero protection against lipophilic primary amines, as the chemical rapidly permeates the polymer matrix. The following self-validating PPE matrix is mandatory for handling this compound[2][4][6].

Protective Gear / ControlSpecificationMechanistic Justification
Hand Protection Double-gloved: Inner Nitrile (0.11 mm) + Outer Butyl Rubber (>0.3 mm).Butyl rubber provides superior resistance to basic amines. The inner nitrile layer acts as a fail-safe against micro-tears in the outer glove.
Eye/Face Protection ANSI Z87.1 Chemical splash goggles + Polycarbonate face shield.Prevents micro-aerosolization and severe corneal saponification. Glasses with side shields are insufficient for corrosive amines.
Respiratory / Engineering Fume hood with a face velocity of 80–120 FPM (Feet Per Minute).Captures volatile amine vapors and dust, preventing inhalation-induced chemical pneumonitis.
Body Protection Flame-Resistant (FR) Nomex lab coat + Polyethylene chemical apron.The polyethylene apron blocks amine permeation from spills, while the FR coat mitigates the flammability risks of organic solvents used during synthesis.

Operational Workflow & Safety Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation condition has been met.

Step 1: Pre-Operational Validation
  • Fume Hood Calibration: Verify the fume hood monitor reads between 80–120 FPM. Validation: Tape a small Kimwipe to the sash; it should pull inward steadily without violent fluttering.

  • Glove Integrity Test: Perform an air-inflation test on your outer butyl rubber gloves. Roll the cuff tightly to trap air inside and squeeze. Validation: A glove that maintains internal pressure confirms the absence of micro-punctures, ensuring your primary barrier against amine permeation is intact.

Step 2: Handling and Weighing
  • Static Mitigation: Use anti-static, grounded spatulas. Primary amine powders can carry static charges, leading to sudden aerosolization when transferred.

  • Draft Shielding: Weigh the compound inside the fume hood using an analytical balance equipped with a draft shield to prevent powder dispersion.

  • Transfer: Transfer the weighed solid directly into a sealed reaction vial before removing it from the balance area.

Step 3: Reaction Execution
  • Solvent Compatibility: Dissolve the amine in compatible aprotic solvents (e.g., DMSO, DMF, or DCM).

  • Avoid Incompatibles: Strictly avoid mixing the raw amine with strong acids, anhydrides, isocyanates, or strong oxidizers outside of a controlled, drop-wise synthesis setup[5]. Causality: Uncontrolled mixing will result in a violent exothermic reaction, potentially causing solvent flash-boiling and vessel rupture.

Spill Response & RCRA Disposal Plan

Because (1,5-Naphthyridin-2-YL)methanamine is a corrosive and toxic characteristic waste, its disposal is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[7].

Emergency Spill Response (Self-Validating Cleanup)
  • Isolate: If >500 mg spills outside the fume hood, evacuate the immediate area to prevent inhalation of corrosive dust.

  • Absorb & Neutralize: Do not use water directly on the pure spill; dissolution is highly exothermic[7]. Cover the powder with an inert absorbent (e.g., dry sand or vermiculite).

  • Chemical Quenching: Lightly mist the absorbent with a weak, dilute acid (e.g., 1% citric acid or acetic acid) to convert the volatile free amine into a stable, non-volatile salt. Validation: The cessation of the distinct "fishy/ammonia" amine odor confirms successful neutralization.

  • Collection: Sweep the neutralized mixture using non-sparking tools into a High-Density Polyethylene (HDPE) container.

Step-by-Step Waste Disposal
  • Container Selection: Use only HDPE or Teflon containers. Causality: Amines can corrode metal containers and degrade certain low-density plastics over time[8].

  • Segregation: Never mix amine waste with acidic waste streams (e.g., HCl, Sulfuric acid washings) in the same carboy. This will cause an uncontrolled exothermic salt formation, leading to container pressurization and explosion[7].

  • Labeling: Label the container explicitly as "Hazardous Waste - Toxic/Corrosive Amine (1,5-Naphthyridin-2-YL)methanamine" and include the accumulation start date[9].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment until environmental health and safety (EHS) pickup[10].

Process Visualization

The following logical workflow maps the operational and emergency routing for handling this compound, ensuring high-contrast visibility for quick laboratory reference.

Workflow N1 1. Pre-Operational Validation (Fume Hood & PPE Check) N2 2. Chemical Handling (Weighing & Transfer) N1->N2 N3 3. Reaction Execution (Aprotic Solvent Mixing) N2->N3 N4 Emergency: Spill Response (Isolate & Neutralize) N2->N4 Spill Detected N5 4. RCRA Waste Disposal (HDPE Container Collection) N3->N5 Liquid/Solid Waste N4->N5 Hazardous Cleanup

Operational workflow and emergency routing for handling (1,5-Naphthyridin-2-YL)methanamine.

References

  • Interactive Learning Paradigms, Incorporated. "The MSDS HyperGlossary: Amine". ILPI. URL:[Link]

  • American Chemical Society. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications. URL:[Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines". Radiological & Environmental Management. URL: [Link]

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